Boc-DL-Phe(Boc)-OH.DCHA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6.C12H23N/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSODNJBBMPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Boc-Protected Phenylalanine Derivatives and their Dicyclohexylamine Salts in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Boc-protected phenylalanine derivatives, with a particular focus on their dicyclohexylamine (DCHA) salts, which are commonly utilized in peptide synthesis and broader pharmaceutical research. Due to the absence of specific data for "Boc-DL-Phe(Boc)-OH.DCHA" in scientific literature and chemical databases, this guide will focus on closely related and well-characterized analogs. The principles, experimental protocols, and applications discussed are broadly applicable to the class of Boc-protected amino acids.
Physicochemical Properties of Related Boc-Phenylalanine Derivatives
The use of dicyclohexylamine (DCHA) to form a salt with Boc-protected amino acids is a common strategy to improve their crystalline nature, facilitating purification and handling. The table below summarizes key quantitative data for several relevant Boc-phenylalanine derivatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-L-Phe-OH | 13734-34-4 | C₁₄H₁₉NO₄ | 265.31[1][2] | 85-87[1] |
| Boc-D-Phe-OH | 18942-49-9 | C₁₄H₁₉NO₄ | 265.3[3][4] | Not specified |
| Boc-L-Phe(4-NHZ)-OH·DCHA | 55533-25-0 | C₂₂H₂₆N₂O₆·C₁₂H₂₃N | 595.7[5] | 150-155[5] |
| Boc-N-Me-L-Phe-OH·DCHA | 40163-88-0 | C₁₅H₂₁NO₄·C₁₂H₂₃N | 460.7[6] | Not specified |
| Boc-L-Cha-OH·DCHA | 37462-62-7 | C₂₆H₄₈N₂O₄ | 452.67 | Not specified |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
Boc-protected amino acids are foundational reagents in solid-phase peptide synthesis (SPPS), a cornerstone of peptide and protein chemistry. The following is a generalized protocol for the incorporation of a Boc-amino acid into a growing peptide chain on a solid support.
Materials:
-
Boc-protected amino acid (e.g., Boc-L-Phe-OH)
-
Peptide synthesis resin (e.g., Merrifield resin)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Protocol:
-
Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF.
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). This exposes a free amine group.
-
Neutralization: The resin is washed with DCM and then neutralized with a base, such as 10% DIPEA in DMF, to deprotonate the newly formed ammonium salt.
-
Amino Acid Activation: The carboxylic acid of the incoming Boc-amino acid is activated to facilitate amide bond formation. This is commonly achieved by reacting it with a coupling agent like DCC in the presence of HOBt.
-
Coupling: The activated Boc-amino acid solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.
-
Repeat Cycle: The cycle of deprotection, neutralization, and coupling is repeated with the next desired Boc-amino acid in the sequence.
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid cocktail such as hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA)-based mixture.
Logical Workflow for Peptide Synthesis
The following diagram illustrates the logical steps involved in a single cycle of solid-phase peptide synthesis using a Boc-protected amino acid.
Caption: Workflow for a single amino acid incorporation cycle in Boc-SPPS.
Applications in Drug Development and Research
Boc-protected phenylalanine and its derivatives are critical starting materials for the synthesis of a wide array of therapeutic peptides and peptidomimetics. Their applications span:
-
Enzyme Inhibitors: Phenylalanine's aromatic side chain can interact with the active sites of various enzymes, making its incorporation into peptide-based inhibitors a common strategy, particularly for proteases.
-
Hormone Analogs: Many peptide hormones contain phenylalanine residues. The synthesis of analogs with modified phenylalanine units can lead to compounds with improved stability, selectivity, and pharmacokinetic profiles.
-
Antibody Production: Modified amino acids can be incorporated into antigens to enhance the immune response, aiding in the development of diagnostic and therapeutic antibodies.[5]
-
Pharmacokinetic Optimization: The properties of peptide-based drug candidates can be fine-tuned by incorporating non-natural amino acids, for which Boc-protected derivatives are essential building blocks.[5]
References
An In-depth Technical Guide to the Synthesis of Boc-DL-Phe(Boc)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Boc-DL-Phe(Boc)-OH.DCHA, a di-Boc protected derivative of DL-p-aminophenylalanine, presented as its dicyclohexylammonium (DCHA) salt. This compound serves as a valuable building block in peptide synthesis and drug discovery, offering a strategically protected amino acid for incorporation into complex molecules. The following sections detail the synthetic pathway, experimental protocols, and relevant chemical data.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a robust three-step process commencing with commercially available DL-phenylalanine. The synthetic strategy involves:
-
Nitration of DL-Phenylalanine: The initial step focuses on the regioselective introduction of a nitro group at the para-position of the phenyl ring of DL-phenylalanine. This is achieved via an electrophilic aromatic substitution reaction using a nitrating mixture of concentrated sulfuric and nitric acids.
-
Reduction of p-nitro-DL-phenylalanine: The nitro-substituted intermediate is then converted to the corresponding p-amino-DL-phenylalanine. This transformation is efficiently carried out by catalytic hydrogenation, employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
-
Di-Boc Protection and DCHA Salt Formation: The final step involves the protection of both the α-amino group and the newly introduced p-amino group with the tert-butoxycarbonyl (Boc) protecting group. This is accomplished by reacting p-amino-DL-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The resulting di-Boc protected amino acid, which may be obtained as an oil, is then converted to a stable, crystalline dicyclohexylammonium (DCHA) salt by treatment with dicyclohexylamine.
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of p-nitro-DL-phenylalanine
This procedure is adapted from the nitration of L-phenylalanine and is expected to be applicable to the DL-racemic mixture.[1][2]
Materials:
-
DL-Phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution for neutralization
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (a common ratio being 2:1 to 1:3 by volume).[1]
-
To this cold mixed acid, slowly add DL-phenylalanine in portions, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 3-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]
-
Pour the reaction mixture carefully onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a base (e.g., concentrated NaOH or NH₄OH solution) until the pH reaches approximately 7-8.[1]
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield p-nitro-DL-phenylalanine.
Step 2: Synthesis of p-amino-DL-phenylalanine
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
p-nitro-DL-phenylalanine
-
Palladium on Carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas
-
Celite or other filtration aid
Procedure:
-
To a hydrogenation flask, add p-nitro-DL-phenylalanine and a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of Pd/C (typically 1-5 mol% of palladium).
-
The flask is connected to a hydrogenation apparatus. The atmosphere in the flask is purged with nitrogen or argon before introducing hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.
-
The reaction is monitored by TLC until the starting material is fully consumed.
-
Upon completion, the hydrogen atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with the solvent to ensure complete recovery of the product. Caution: Palladium on carbon can be pyrophoric and should be handled with care, preferably kept wet and under an inert atmosphere.[3]
-
The filtrate is concentrated under reduced pressure to yield p-amino-DL-phenylalanine.
Step 3: Synthesis of this compound
This procedure details the double Boc protection of the amino groups followed by the formation of the DCHA salt.
Materials:
-
p-amino-DL-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH))
-
A suitable solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), or a mixture with water)
-
Dicyclohexylamine (DCHA)
-
Diethyl ether or other suitable non-polar solvent
Procedure:
-
Dissolve p-amino-DL-phenylalanine in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water) containing a base (e.g., triethylamine, approximately 2.2-3 equivalents).
-
To this solution, add di-tert-butyl dicarbonate (at least 2.2 equivalents to protect both amino groups) either neat or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the organic solvent is typically removed under reduced pressure.
-
The aqueous residue is then acidified to a pH of approximately 2-3 with a mild acid (e.g., citric acid or cold dilute HCl).
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting Boc-DL-Phe(Boc)-OH may be an oil or a solid.
-
To form the DCHA salt, dissolve the crude Boc-DL-Phe(Boc)-OH in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine with stirring.
-
The DCHA salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the synthesized product. Note that some values are estimated based on analogous compounds due to the limited availability of specific data for the DL-racemic form of the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |
| DL-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Solid | 275-285 (dec.) | - |
| p-nitro-DL-phenylalanine | C₉H₁₀N₂O₄ | 210.19 | Solid | ~230-240 | 50-80[1][2] |
| p-amino-DL-phenylalanine | C₉H₁₂N₂O₂ | 180.21 | Solid | - | >90 |
| This compound | C₂₉H₄₇N₃O₆ | 549.70 | Solid | - | - |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis, highlighting the key transformations of the functional groups, is illustrated in the diagram below.
Caption: Functional group transformations in the synthesis.
References
Navigating the Synthesis and Application of Boc-DL-Phe(Boc)-OH.DCHA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the use of protected amino acids is fundamental. This in-depth technical guide focuses on the sourcing, synthesis, and application of the specialized amino acid derivative, Boc-DL-Phe(Boc)-OH.DCHA. While direct commercial availability of this specific di-Boc, racemic dicyclohexylammonium salt of phenylalanine is limited, this guide provides a comprehensive pathway for its preparation from readily available starting materials and outlines its utility in solid-phase peptide synthesis (SPPS).
Sourcing and Pricing of Precursors
The direct procurement of this compound is challenging due to its specialized nature. However, its synthesis can be readily achieved from the commercially available precursor, Boc-DL-p-amino-phenylalanine (Boc-DL-Phe(4-NH₂)-OH). While the DL-racemic mixture is the direct precursor, the L-enantiomer is more commonly listed by suppliers. Researchers can inquire with these suppliers for the availability of the DL-form or consider it for custom synthesis.
Below is a summary of suppliers for the closely related L-enantiomer, providing a strong indication of potential sources for the required DL-precursor. Pricing is provided for the L-enantiomer to offer a budgetary estimate.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Chem-Impex | Boc-L-Phe(4-NH₂)-OH | 55533-24-9 | ≥ 98% (HPLC) | 1g, 5g, 10g, 25g | Request Quote |
| Iris Biotech GmbH | Boc-L-Phe(4-NH₂)-OH | 55533-24-9 | Custom | Request Quote | |
| Advanced ChemTech | Boc-Phe(4-NH₂)-OH | 55533-24-9 | Custom | Request Quote | |
| ChemPep Inc. | Boc-Phe(4-NH₂)-OH | 55533-24-9 | 1g, 5g, 25g |
| |
| Sigma-Aldrich | Boc-Phe(4-NH₂)-OH | 55533-24-9 | ≥98.0% (HPLC) | Custom | Request Quote |
Experimental Protocols
This section details the synthetic route to obtain this compound from its precursor and its subsequent use in solid-phase peptide synthesis.
Protocol 1: Synthesis of Boc-DL-Phe(Boc)-OH
This protocol describes the second Boc protection on the para-amino group of Boc-DL-p-amino-phenylalanine.
Materials:
-
Boc-DL-p-amino-phenylalanine (Boc-DL-Phe(4-NH₂)-OH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1(N) Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Boc-DL-p-amino-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 1(N) NaOH solution.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1(N) HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure Boc-DL-Phe(Boc)-OH.
Protocol 2: Formation of this compound Salt
This protocol describes the formation of the dicyclohexylammonium (DCHA) salt for improved handling and stability.
Materials:
-
Boc-DL-Phe(Boc)-OH
-
Dicyclohexylamine (DCHA)
-
Diethyl ether
Procedure:
-
Dissolve the purified Boc-DL-Phe(Boc)-OH in diethyl ether.
-
Add an equimolar amount of dicyclohexylamine dropwise while stirring.
-
A white precipitate of the DCHA salt will form.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general workflow for using Boc-protected amino acids in SPPS.[1][2][3]
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
Couple the C-terminal Boc-protected amino acid to the resin, often as its cesium salt to minimize racemization.[1]
2. Deprotection:
-
Treat the resin-bound amino acid with a solution of 50% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.[3]
-
A short pre-wash followed by a longer treatment (15-25 minutes) is common.[1]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a 10% solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.[2]
4. Coupling:
-
Activate the carboxylic acid of the next Boc-protected amino acid using a coupling reagent (e.g., DCC, HBTU, HATU).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
5. Repetition and Cleavage:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
After the final coupling, cleave the completed peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]
Visualizing the Workflow and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.
Caption: Synthetic pathway for this compound.
Caption: General workflow for Boc-SPPS.
References
Navigating the Synthesis Landscape: A Technical Guide to Boc-DL-Phe(Boc)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and application of Boc-DL-Phe(Boc)-OH.DCHA, a doubly protected amino acid derivative crucial in peptide synthesis and pharmaceutical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact dicyclohexylammonium (DCHA) salt, this document synthesizes information from closely related and structurally similar compounds, primarily Boc-L-phenylalanine, to ensure a comprehensive understanding of its characteristics.
Compound Overview and Physicochemical Properties
This compound is a derivative of the amino acid phenylalanine where both the alpha-amino group and the carboxylic acid group are protected by tert-butyloxycarbonyl (Boc) groups. The dicyclohexylammonium salt form enhances stability and simplifies handling of the otherwise oily free acid. Its primary application lies in the synthesis of peptides and peptidomimetics, where the Boc protecting groups prevent unwanted side reactions during the coupling process.
| Property | Value |
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.30 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 85-88 °C |
| Solubility | Insoluble in water. Soluble in various organic solvents. |
| Optical Rotation | [α]20/D +25±1°, c = 1% in ethanol (for L-form) |
Safety and Handling
As a derivative of Boc-protected amino acids, this compound should be handled with standard laboratory precautions.
2.1. Hazard Identification and Precautionary Measures
While not classified as a hazardous substance under most regulations, it is recommended to handle this compound with care.
-
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use a dust mask or work in a well-ventilated area.
-
2.2. Storage and Stability
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.
-
Stability: The compound is generally stable under recommended storage conditions. The DCHA salt form contributes to its stability.
2.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Experimental Protocols
The primary use of this compound is in solid-phase peptide synthesis (SPPS). The following protocols outline the general procedures for its use.
3.1. Conversion of DCHA Salt to the Free Acid
Before use in peptide coupling reactions, the dicyclohexylammonium salt must be converted to the free acid.[1]
-
Dissolution: Dissolve the this compound salt in an appropriate organic solvent such as dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash it three times with a 10% aqueous solution of citric acid or a similar weak acid.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining acid and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-DL-Phe(Boc)-OH.
3.2. Boc-Protected Solid-Phase Peptide Synthesis (SPPS)
The following is a general cycle for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.[2][3][4]
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).
-
Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%). This step exposes a free amino group.[2][3]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM to yield the free amine.[4]
-
Activation and Coupling: Activate the carboxylic acid of the incoming Boc-DL-Phe(Boc)-OH (the free acid from step 3.1) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU/HATU in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). Add the activated amino acid to the resin to form a new peptide bond.
-
Washing: Thoroughly wash the resin with DCM and other solvents to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Logical Relationships and Molecular Structure
The use of this compound in synthesis follows a clear logical progression, from the initial de-salting to its incorporation into a growing peptide chain. The molecular structure itself dictates its handling and reactivity.
Conclusion
References
Solubility Profile of Boc-DL-Phe(Boc)-OH.DCHA in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nα,Nε-di-Boc-DL-phenylalanine dicyclohexylammonium salt (Boc-DL-Phe(Boc)-OH.DCHA). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility based on structurally similar molecules and furnishes detailed experimental protocols for its empirical determination.
Introduction to this compound
This compound is a protected amino acid derivative commonly utilized in peptide synthesis and drug discovery. The presence of two tert-butyloxycarbonyl (Boc) protecting groups, one on the alpha-amino group and another on a modified side chain, along with the dicyclohexylammonium (DCHA) salt formation, significantly influences its physicochemical properties, including solubility. The DCHA salt form is known to enhance the stability and crystallinity of the parent compound, which can, in turn, affect its dissolution profile in various organic solvents.
Expected Solubility Profile
Table 1: Qualitative and Semi-Quantitative Solubility Data for Structurally Related Compounds
| Compound Name | Solvent | Solubility | Concentration (approx.) |
| N-α-Boc-L-phenylalanine | Methanol (MeOH) | Soluble | Not specified |
| Dichloromethane (DCM) | Soluble | Not specified | |
| Dimethylformamide (DMF) | Clearly Soluble | ~ 0.5 M | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Not specified | |
| Dimethyl sulfoxide (DMSO) | Soluble | ~ 0.377 M (100 mg/mL) |
Data is compiled from various chemical supplier technical data sheets.
Based on this, this compound is anticipated to be soluble in polar aprotic solvents such as DMF, NMP, and DMSO, as well as chlorinated solvents like dichloromethane. Its solubility in alcohols like methanol may be more limited.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
Gravimetric Method for Thermodynamic Solubility
This method determines the equilibrium solubility of the compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible 0.22 µm filter is recommended.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent under a stream of inert gas or using a vacuum centrifuge.
-
Quantification: Once the solvent is fully evaporated, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Gravimetric method for thermodynamic solubility.
UV-Vis Spectrophotometry for Kinetic Solubility
This method is suitable for compounds with a chromophore, such as the phenyl group in phenylalanine, and provides a rapid assessment of solubility.
Methodology:
-
Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which should be determined by a wavelength scan (expected around 257 nm for the phenyl group). Plot a standard curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation: After equilibration, centrifuge the sample to pellet the excess solid.
-
Dilution and Measurement: Carefully take a small, known volume of the supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the standard curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution to determine the solubility.
The Strategic Advantage of Dicyclohexylammonium Salts in Boc-Protected Amino Acid Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the purity, stability, and ease of handling of starting materials are paramount. For N-tert-butyloxycarbonyl (Boc) protected amino acids, the formation of dicyclohexylammonium (DCHA) salts represents a critical strategic advantage. This technical guide delves into the core importance of DCHA salts of Boc-protected amino acids, providing quantitative data, detailed experimental protocols, and a clear visualization of the underlying chemical principles.
The Physicochemical Rationale for DCHA Salt Formation
Many Boc-protected amino acids are oils or low-melting-point solids, which can be challenging to purify, handle, and store. The formation of a DCHA salt transforms these often-amorphous or oily compounds into stable, crystalline solids.[1] This crystalline nature facilitates purification through recrystallization, leading to a higher purity of the final amino acid derivative.[1]
The enhanced stability of the DCHA salt is a significant benefit. The salt form protects the carboxylic acid group, reducing its reactivity and minimizing degradation over time.[] Furthermore, the increased molecular weight and crystallinity contribute to a higher melting point, making the compounds less susceptible to decomposition at ambient temperatures.
Enhanced Solubility in Organic Solvents
A key advantage of DCHA salts is their improved solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).[3][4] While extensive quantitative solubility data is not always readily available in compiled formats, the general principle is that the bulky, hydrophobic dicyclohexylammonium cation disrupts the crystal lattice of the zwitterionic amino acid, allowing for better solvation by organic solvents. This property is particularly beneficial for ensuring homogenous reaction conditions during coupling reactions.
Physicochemical Properties of Boc-Amino Acid DCHA Salts
The following table summarizes the melting points of several common Boc-amino acid DCHA salts, illustrating their high-melting, crystalline nature.
| Boc-Amino Acid DCHA Salt | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-L-Norleucine DCHA | 21947-32-0 | C₁₁H₂₁NO₄·C₁₂H₂₃N | 412.60 | 133-139[5] |
| Boc-5-Amino-3-oxapentanoic acid DCHA | 142929-49-5 | C₉H₁₇NO₅·C₁₂H₂₃N | 400.56 | 144-151[6] |
| Nα,γ-Bis-Boc-2,4-diaminobutyric acid DCHA | 201472-66-4 | C₂₆H₄₉N₃O₆ | 499.65 | 122-128[] |
| Nα-Boc-Nα-Methyl-L-phenylalanine DCHA | 40163-88-0 | C₁₅H₂₁NO₄·C₁₂H₂₃N | 460.70 | 173-180[8] |
| Boc-Met-OH·DCHA | 137-139[9] | |||
| Boc-Thr-OH·DCHA | 151-153[9] | |||
| Boc-Phe-OH·DCHA | 221-223[9] |
The Impact of DCHA Salts on Peptide Synthesis
The use of Boc-amino acid DCHA salts can have a positive impact on the efficiency and outcome of peptide synthesis, primarily by ensuring the high purity of the starting material and by potentially reducing side reactions.
Minimizing Side Reactions
Side reactions during peptide synthesis can significantly reduce the yield and purity of the target peptide. Two common side reactions are the formation of diketopiperazines and pyroglutamate.
-
Diketopiperazine Formation: This intramolecular cyclization of a dipeptide can lead to chain termination. While the primary strategies to avoid this involve careful selection of coupling reagents and conditions, starting with a highly pure and stable amino acid derivative, such as a DCHA salt, can contribute to a cleaner reaction profile.[10][11]
-
Pyroglutamate Formation: N-terminal glutamine residues are particularly prone to cyclization to form pyroglutamate, an irreversible side reaction. The use of the DCHA salt of Boc-Gln-OH can help to stabilize the free carboxylic acid and may reduce the propensity for this side reaction during storage and handling prior to the coupling step.
The logical relationship for the role of DCHA salt in improving peptide synthesis outcomes is illustrated in the following diagram:
Experimental Protocols
This section provides detailed methodologies for the formation of Boc-amino acid DCHA salts and the subsequent liberation of the free acid, a necessary step before the amino acid can be used in peptide synthesis.
Formation of Boc-Amino Acid Dicyclohexylammonium (DCHA) Salt
This protocol is particularly useful for Boc-amino acids that are obtained as oils or are difficult to crystallize in their free acid form.
Materials:
-
Boc-amino acid (oily or amorphous)
-
Dicyclohexylamine (DCHA)
-
Diethyl ether or other suitable non-polar solvent (e.g., hexane)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the oily or amorphous Boc-amino acid in a minimal amount of diethyl ether.
-
While stirring, slowly add one equivalent of dicyclohexylamine (DCHA) dropwise to the solution.
-
The DCHA salt will typically precipitate out of the solution as a white solid.
-
Continue stirring for 30-60 minutes to ensure complete salt formation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the crystalline DCHA salt under vacuum.
The workflow for the formation of a Boc-amino acid DCHA salt can be visualized as follows:
Liberation of the Free Boc-Amino Acid from its DCHA Salt
Prior to its use in peptide synthesis, the Boc-amino acid must be liberated from its DCHA salt. This is a straightforward acid-base extraction procedure.
Materials:
-
Boc-amino acid DCHA salt
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)[12][13]
-
10% aqueous potassium bisulfate (KHSO₄) solution (ice-cold) or 10% phosphoric acid[1]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-amino acid DCHA salt in dichloromethane (DCM) or ethyl acetate.[12][13]
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution.[12][13] The acidic wash protonates the dicyclohexylamine, forming the water-soluble dicyclohexylammonium bisulfate salt, which partitions into the aqueous layer.
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[12][13]
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free Boc-amino acid, which may be an oil or a solid.[12][13]
The experimental workflow for liberating the free Boc-amino acid is depicted below:
Conclusion
The use of dicyclohexylammonium salts of Boc-protected amino acids is a well-established and highly valuable strategy in peptide chemistry. The conversion of often oily and unstable free acids into crystalline, stable, and easily purifiable solids offers significant advantages for researchers and drug development professionals. While the liberation of the free acid is a necessary additional step, the benefits of starting with a high-purity, well-characterized building block far outweigh this minor inconvenience, ultimately contributing to the successful synthesis of high-quality peptides.
References
- 1. scbt.com [scbt.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Bot Detection [iris-biotech.de]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in the field of peptide synthesis, particularly for solid-phase peptide synthesis (SPPS). Its unique chemical properties and well-established protocols have enabled the successful synthesis of countless peptides for research, diagnostics, and therapeutic applications. This technical guide provides a comprehensive overview of the Boc group's role in peptide synthesis, detailing its chemistry, applications, and the associated experimental procedures.
Introduction to Boc-Protected Amino Acids
The Boc group is a carbamate-based protecting group that masks the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation. The Boc group is prized for its stability under a wide range of chemical conditions, yet it can be readily removed with moderate to strong acids, a characteristic that forms the basis of the Boc-SPPS strategy.[1][2]
Key Characteristics of the Boc Protecting Group:
-
Acid Labile: The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]
-
Base Stable: It is resistant to basic conditions, allowing for the use of base-labile protecting groups for amino acid side chains in orthogonal protection schemes.
-
Nucleophile Resistant: The Boc group is stable towards most nucleophiles.[2]
-
Catalytic Hydrogenation Stability: It is also stable to catalytic hydrogenation conditions.[3]
The Boc Solid-Phase Peptide Synthesis (SPPS) Strategy
Boc-SPPS is a stepwise process where a peptide chain is assembled on a solid support, typically a polystyrene-based resin. The general cycle involves the following key steps:
-
Resin Loading: The C-terminal amino acid, with its α-amino group protected by Boc, is covalently attached to the solid support.
-
Deprotection: The Boc group is removed from the α-amino group of the resin-bound amino acid using an acid, typically TFA.
-
Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed in a single step using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3]
Resins for Boc-SPPS
The choice of resin is critical for the success of Boc-SPPS. The most commonly used resins are:
-
Merrifield Resin: A chloromethylated polystyrene-divinylbenzene (PS-DVB) resin. The first amino acid is typically attached via an ester linkage formed by reacting the cesium salt of the Boc-amino acid with the chloromethyl groups on the resin.[2]
-
PAM (Phenylacetamidomethyl) Resin: This resin provides a more acid-stable linkage compared to the Merrifield resin, minimizing peptide loss during the repeated TFA deprotection steps.[2]
Side-Chain Protection in Boc-SPPS
In the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, benzyl-based protecting groups are commonly used for the side chains of trifunctional amino acids. These benzyl-based groups are stable to the mild acidic conditions used for Boc deprotection but are cleaved by the strong acid (e.g., HF) used in the final cleavage step.[1]
Chemical Mechanisms
Boc Protection of Amino Acids
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.
Caption: Boc Protection of an Amino Acid.
Boc Deprotection in SPPS
The removal of the Boc group is achieved by treatment with an acid, such as TFA. The mechanism involves the formation of a stable tert-butyl cation.
Caption: Boc Deprotection Mechanism.
Experimental Protocols
Resin Loading: Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)
-
Salt Formation: Dissolve the Boc-amino acid (1.0 eq) in a minimal amount of ethanol. Add water (approx. 25% of the ethanol volume). Adjust the pH to 7.0 with a 20% aqueous solution of cesium carbonate.
-
Drying: Evaporate the solution to dryness under reduced pressure. Co-evaporate with DMF twice to ensure the cesium salt is anhydrous.
-
Resin Swelling: Swell the Merrifield resin (1.0 eq) in DMF for at least 1 hour in a reaction vessel.
-
Esterification: Add the dried Boc-amino acid cesium salt to the swollen resin. Heat the mixture at 50°C with agitation for 12-24 hours.
-
Washing: After the reaction, wash the resin sequentially with DMF, DMF/water (1:1), DMF, and finally methanol.
-
Drying: Dry the resin under vacuum.
One Cycle of Boc-SPPS (Deprotection, Neutralization, and Coupling)
This protocol is for a manual synthesis.
-
Resin Swelling: Swell the Boc-amino acid-loaded resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin with DCM (3 times).
-
Wash with isopropanol (2 times).
-
Wash with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step.
-
-
Washing:
-
Wash the resin with DCM (5 times).
-
-
Coupling (using HBTU/DIEA):
-
In a separate vessel, dissolve the next Boc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in a minimal amount of DMF.
-
Add DIEA (6 eq) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow or colorless) indicates complete coupling.[4]
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash with DCM (3 times).
-
The resin is now ready for the next deprotection cycle.
Final Cleavage and Deprotection (HF Cleavage)
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus.
-
Preparation: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger, such as anisole or p-cresol (typically 10% v/v).
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF into the vessel.
-
Cleavage: Stir the mixture at 0°C for 1 hour.
-
HF Removal: Remove the HF under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Triturate the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.
-
Extraction: Extract the peptide from the resin with an appropriate solvent, such as 10% aqueous acetic acid.
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.
Quantitative Data
The efficiency of Boc-SPPS can be evaluated by various metrics, including coupling yields and overall peptide purity. The synthesis of the "difficult" sequence, acyl carrier protein fragment 65-74 (ACP 65-74), is often used as a benchmark.[5]
Table 1: Synthesis Yields for Model Peptides using Boc-SPPS with HATU Activation [5]
| Peptide | Sequence | Average Coupling Yield (%) | Crude Purity (%) | Isolated Yield (%) |
| ACP(65-74) | VQAAIDYING | 99.2 | ~70 | 45 |
| PnIA(A10L) | GCCSLPPCALNNPDYC | 99.4 | >80 | 55 |
| PR(81-99) | PVNIIGRNLLTQIGCTLNF | 97.9 | ~65 | Not Reported |
Table 2: Comparison of Coupling Reagents for the Synthesis of ACP(65-74) on Different Resins [6]
| Resin | Coupling Reagent | Crude Purity (%) | Isolated Yield (%) |
| Polystyrene | HBTU | 78 | 48 |
| Polystyrene | HCTU | 82 | 51 |
| Polystyrene | COMU | 65 | 39 |
| PEG-based | HBTU | 85 | 55 |
| PEG-based | HCTU | 88 | 57 |
| PEG-based | COMU | 83 | 52 |
Advantages and Disadvantages of Boc-SPPS
Advantages:
-
Robust and Well-Established: The chemistry is well-understood and has a long history of successful application.
-
Reduced Aggregation: The repeated TFA treatments can help to disrupt secondary structures and reduce peptide aggregation on the resin.
-
Less Racemization of Cysteine and Histidine: Compared to Fmoc chemistry, Boc-SPPS generally results in lower levels of racemization for sensitive amino acids like Cys and His.
Disadvantages:
-
Harsh Final Cleavage: The use of strong, hazardous acids like HF for final cleavage requires specialized equipment and safety precautions.
-
Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic side chains (e.g., Trp, Met). This necessitates the use of scavengers.[1]
-
Not Truly Orthogonal: The Boc/Bzl strategy is not fully orthogonal, as both protecting groups are acid-labile, differing only in the required acid strength for cleavage.[1]
Logical Relationships and Workflows
Overall Boc-SPPS Workflow
Caption: General workflow for Boc solid-phase peptide synthesis.
Conclusion
The Boc protecting group, in conjunction with the Boc/Bzl strategy, represents a powerful and reliable method for solid-phase peptide synthesis. While the advent of Fmoc chemistry has provided a milder alternative, Boc-SPPS remains highly relevant, particularly for the synthesis of long or "difficult" peptides where aggregation can be a significant issue. A thorough understanding of the underlying chemistry, careful selection of resins and reagents, and adherence to optimized protocols are essential for the successful application of this venerable and effective technique in modern peptide science.
References
An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape is continually evolving, with peptides emerging as a promising class of drugs due to their high specificity and potency. However, native peptides often suffer from limitations such as poor stability, low bioavailability, and rapid clearance. The incorporation of non-canonical amino acids (ncAAs) into peptide design offers a powerful strategy to overcome these challenges, unlocking the potential for novel therapeutics with enhanced drug-like properties.[1][2][3] This guide provides a comprehensive overview of the core principles and practical considerations for utilizing ncAAs in peptide design, intended for researchers, scientists, and professionals in drug development.
The Rationale for Incorporating Non-Canonical Amino Acids
The 20 proteinogenic amino acids provide a foundational toolkit for peptide structure and function. However, the introduction of ncAAs vastly expands the chemical space available for peptide design, enabling the fine-tuning of various properties.[4]
Key advantages of incorporating ncAAs include:
-
Enhanced Proteolytic Stability: ncAAs can introduce steric hindrance or altered backbone conformations that are resistant to cleavage by proteases, thereby increasing the in vivo half-life of peptide drugs.[5][6]
-
Improved Structural Constraints: The unique side chains and backbone geometries of ncAAs can be used to induce and stabilize specific secondary structures, such as helices and turns. This conformational rigidity can lead to higher binding affinity and selectivity for the target receptor.[1]
-
Increased Binding Affinity: The novel chemical functionalities of ncAAs can create new and favorable interactions with the target protein, leading to significantly improved binding affinity. Computational studies have predicted that the incorporation of ncAAs can improve binding affinity by up to -7.0 kcal/mol.[7]
-
Modulation of Pharmacokinetic Properties: By altering lipophilicity and other physicochemical properties, ncAAs can improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enabling oral bioavailability.[3][6][8]
-
Novel Functionalities: ncAAs can introduce unique chemical handles for bioconjugation, fluorescent labeling, or photo-crosslinking, facilitating a wide range of research applications.
Methods for Incorporating Non-Canonical Amino Acids
The incorporation of ncAAs into peptides can be achieved through several methods, each with its own advantages and limitations.
Chemical Synthesis
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides containing ncAAs.[3][9] The peptide is assembled stepwise on a solid resin support, with each amino acid, including the desired ncAA, being added sequentially. The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group chemistry is standard.[3][10]
Biological Incorporation
Genetic Code Expansion: This in vivo method involves reprogramming the translational machinery of a cell to incorporate ncAAs at specific sites in a protein or peptide.[9] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and charges the tRNA with the desired ncAA.[11][12]
Selective Pressure Incorporation (SPI): This technique relies on using an auxotrophic host strain that requires a specific canonical amino acid for growth. By depleting this amino acid from the growth medium and providing a structurally similar ncAA, the cellular machinery can be forced to incorporate the ncAA into newly synthesized proteins.[9]
Cell-Free Protein Synthesis (CFPS): This in vitro method utilizes cell extracts or a reconstituted set of translation components to synthesize proteins or peptides. CFPS offers greater control over the reaction environment and allows for the efficient incorporation of a wide variety of ncAAs, including those that might be toxic to cells.[9]
Quantitative Data on the Impact of Non-Canonical Amino Acids
The incorporation of ncAAs can lead to quantifiable improvements in the biological and pharmacological properties of peptides.
| Property | Canonical Peptide | Non-Canonical Peptide | Fold Improvement/Change | Reference |
| Binding Affinity (MHC Class I) | Varies | Generally higher | Up to several fold | [2][13] |
| Binding Stability (HLA-A) | Lower | Higher | - | [14] |
| Binding Stability (HLA-B) | Lower | Higher | - | [14] |
| Proteolytic Stability (Half-life in plasma) | Minutes | Hours to Days | Varies significantly | [7] |
| Cell Permeability (Papp) | Low | Can be significantly increased | Varies |
Table 1: Comparative data on the properties of canonical vs. non-canonical peptides.
| GLP-1 Analogue | Non-Canonical Amino Acid(s) | Half-life (hours) | Key Pharmacokinetic Feature | Reference |
| Liraglutide | Arg34Lys(γ-Glu(N-α-hexadecanoyl)) | ~13 | Fatty acid acylation for albumin binding | |
| Semaglutide | Aib8, Arg34Lys(γ-Glu(N-{17-carboxy-1-oxoheptadecyl})-γ-Glu-[2-(2-{2-aminoethoxy}ethoxy)acetyl]2) | ~168 | Fatty acid acylation and spacer for albumin binding, Aib for DPP-4 resistance | |
| Dulaglutide | - (Fusion to human IgG4 Fc fragment) | ~120 | Increased size to reduce renal clearance | |
| Exenatide | - (Native sequence from Gila monster saliva) | ~2.4 | Naturally resistant to DPP-4 degradation |
Table 2: Pharmacokinetic parameters of selected GLP-1 receptor agonists with modifications (including ncAAs or other alterations).
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Non-Canonical Amino Acid
This protocol outlines the general steps for manual Fmoc-SPPS. Automated synthesizers follow a similar logic.
Materials:
-
Fmoc-protected canonical amino acids
-
Fmoc-protected non-canonical amino acid
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Syringe reaction vessel with a frit
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and wash with DMF for 30 minutes to swell the resin beads.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (canonical or non-canonical) and HBTU in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To check for completion of the coupling reaction, perform a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of Synthetic Peptides
Materials:
-
Crude synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
HPLC Setup:
-
Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Set the UV detector to monitor at 214 nm and 280 nm.
-
-
Injection and Gradient Elution:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes). The exact gradient will depend on the hydrophobicity of the peptide and needs to be optimized.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.
-
Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide (typically >95% purity) and lyophilize to obtain the final purified peptide as a powder.
Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal absorption of a peptide.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptide and control compounds (e.g., a high-permeability and a low-permeability standard)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.
-
Alternatively, measure the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test peptide solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
At the final time point, take a sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Protease Stability Assay
This assay determines the stability of a peptide in the presence of a specific protease.
Materials:
-
Purified peptide
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Reaction buffer appropriate for the protease
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a solution of the peptide in the reaction buffer.
-
Prepare a solution of the protease in the same buffer.
-
-
Incubation:
-
Add the protease solution to the peptide solution to initiate the reaction.
-
Incubate the mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide under these conditions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The incorporation of ncAAs can lead to peptides that modulate key cellular signaling pathways with high potency and selectivity.
HER2 Signaling Pathway: The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overexpression is a driver in certain cancers. Peptides and other therapeutics can be designed to inhibit HER2 signaling.
Caption: The HER2 signaling pathway, a key target in cancer therapy.
GPCR Signaling Pathway (Gs-coupled): G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. Peptide agonists and antagonists, often stabilized with ncAAs, can modulate their activity.
Caption: A typical Gs-coupled GPCR signaling cascade.
Experimental Workflows
Peptide Drug Discovery Workflow: This workflow outlines the major stages from initial concept to a potential drug candidate.
Caption: An overview of the peptide drug discovery process.
High-Throughput Screening Workflow for a Peptide Library: This workflow illustrates the process of screening a large library of peptides to identify hits.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 4. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]
Methodological & Application
Application Notes and Protocols for Boc-DL-Phe-OH.DCHA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient construction of peptide chains. The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method in SPPS. This document provides detailed application notes and protocols for the use of Boc-DL-Phe-OH.DCHA, a building block for introducing a racemic mixture of phenylalanine into a peptide sequence.
A Note on Nomenclature: The notation "Boc-DL-Phe(Boc)-OH.DCHA" is unconventional. The benzyl side chain of phenylalanine is typically not protected in peptide synthesis due to its low reactivity. It is presumed that the intended reagent is Boc-DL-Phe-OH.DCHA , where the alpha-amino group is protected by a Boc group and the carboxylic acid is formulated as a dicyclohexylamine (DCHA) salt. These application notes are based on this assumption. The DCHA salt enhances the stability and shelf-life of the amino acid derivative and is converted to the free acid prior to its use in synthesis.
Data Summary
The following table summarizes the key quantitative parameters for the use of Boc-DL-Phe-OH.DCHA in a typical Boc-SPPS workflow.
| Parameter | Value/Range | Notes |
| Reagent Molar Excess (vs. Resin Substitution) | ||
| Boc-DL-Phe-OH (after conversion to free acid) | 3 - 5 equivalents | Higher excess can drive the coupling reaction to completion. |
| Coupling Reagent (e.g., DIC) | 3 - 5 equivalents | Equimolar to the amino acid. |
| HOBt | 3 - 5 equivalents | Used as an additive to suppress racemization and improve coupling efficiency. |
| Reaction Times | ||
| DCHA Salt to Free Acid Conversion | 15 - 30 minutes | |
| Coupling Reaction | 1 - 4 hours | Reaction completion can be monitored using a ninhydrin test. |
| Boc Deprotection | 20 - 30 minutes | |
| Deprotection Reagent | ||
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | A scavenger, such as triisopropylsilane (TIS), is often added. |
| Neutralization Reagent | ||
| Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | Used to neutralize the protonated amino group after deprotection. |
Experimental Protocols
Conversion of Boc-DL-Phe-OH.DCHA to Boc-DL-Phe-OH (Free Acid)
The dicyclohexylamine (DCHA) salt must be converted to the free carboxylic acid before it can be activated and coupled to the growing peptide chain on the solid support.
Materials:
-
Boc-DL-Phe-OH.DCHA
-
Dichloromethane (DCM)
-
0.5 M Potassium Bisulfate (KHSO₄) solution, ice-cold
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-DL-Phe-OH.DCHA in DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the DCM solution three times with an equal volume of ice-cold 0.5 M KHSO₄ solution. This protonates the carboxylate and extracts the dicyclohexylamine into the aqueous phase as its salt.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the free acid, Boc-DL-Phe-OH, as a solid or oil.
Solid-Phase Peptide Synthesis Cycle for Boc-DL-Phe-OH
This protocol outlines a single coupling cycle for incorporating Boc-DL-Phe-OH onto a resin-bound peptide with a free amino group.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-DL-Phe-OH (free acid from Protocol 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic Acid (TFA)
-
Solid-phase synthesis vessel
Workflow:
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes.
-
Drain the solution and wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vial, dissolve Boc-DL-Phe-OH (3-5 eq) and HOBt (3-5 eq) in DMF.
-
Add DIC (3-5 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed.
Note: The cleavage cocktail and conditions will vary depending on the resin used and the amino acids in the peptide sequence. For a standard Merrifield resin, a strong acid like hydrofluoric acid (HF) is traditionally used. However, due to its hazardous nature, alternative methods are often employed. The following is a general protocol using trifluoromethanesulfonic acid (TFMSA).
Materials:
-
Peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., m-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare the cleavage cocktail in a suitable reaction vessel, typically a mixture of TFMSA, TFA, and scavengers. The exact composition depends on the peptide sequence.
-
Add the dry peptide-resin to the cleavage cocktail.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash it with TFA.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether to remove scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Logical Relationships in Boc-SPPS
The following diagram illustrates the logical flow of decisions and steps in a typical Boc solid-phase peptide synthesis project.
Caption: Decision and workflow diagram for a complete SPPS project.
Application Notes and Protocols: Coupling of Boc-DL-Phe(Boc)-OH.DCHA to Solid-Phase Synthesis Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the efficient construction of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy remains a robust and widely used method. This document provides a detailed protocol for the coupling of a specialized amino acid derivative, Boc-DL-Phe(Boc)-OH.DCHA, to a solid-phase resin, typically Merrifield resin.
The subject amino acid, Boc-DL-Phe(Boc)-OH, is a racemic mixture of D- and L-phenylalanine, where both the alpha-amino group and the side chain are protected by the acid-labile Boc group. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid but necessitates a preliminary step to liberate the free carboxylic acid for effective coupling. This protocol will cover the essential steps from DCHA salt removal to the final coupling onto the resin.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Various | Peptide synthesis grade |
| Merrifield Resin (1% DVB, 100-200 mesh) | Various | 0.5 - 1.2 meq/g substitution |
| Dichloromethane (DCM) | Various | Anhydrous, peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous, peptide synthesis grade |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Various | Peptide synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Anhydrous, peptide synthesis grade |
| 4-(Dimethylamino)pyridine (DMAP) | Various | Reagent grade |
| Diisopropylethylamine (DIEA) | Various | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Piperidine | Various | Reagent grade |
| Methanol (MeOH) | Various | ACS grade |
| Diethyl ether | Various | ACS grade |
| Ethyl acetate (EtOAc) | Various | ACS grade |
| 1 M Hydrochloric acid (HCl) | Various | |
| Saturated sodium bicarbonate (NaHCO₃) solution | In-house prepared | |
| Brine (saturated NaCl solution) | In-house prepared | |
| Anhydrous magnesium sulfate (MgSO₄) | Various | Reagent grade |
Experimental Protocols
Conversion of this compound to the Free Acid
Prior to coupling, the dicyclohexylamine (DCHA) salt must be removed to yield the free carboxylic acid.
Protocol:
-
Dissolve the this compound salt in ethyl acetate (EtOAc).
-
Wash the organic solution with 1 M hydrochloric acid (HCl) three times to protonate the carboxylate and extract the dicyclohexylamine into the aqueous phase.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free acid, Boc-DL-Phe(Boc)-OH, as a solid or oil.
-
Verify the removal of DCHA by ¹H NMR if necessary.
Resin Preparation
Proper swelling of the resin is crucial for efficient coupling.
Protocol:
-
Place the desired amount of Merrifield resin in a solid-phase synthesis vessel.
-
Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
-
Wash the resin with N,N-dimethylformamide (DMF) three times to prepare for the coupling reaction.
Coupling of Boc-DL-Phe(Boc)-OH to Merrifield Resin
This protocol utilizes a standard carbodiimide activation method with DCC and an activating agent such as HOBt or DMAP. The use of a racemic mixture of amino acids will result in a resin loaded with both D- and L-isomers.[1][2]
Activation and Coupling Protocol:
-
In a separate reaction vessel, dissolve 2.0 equivalents of the free acid Boc-DL-Phe(Boc)-OH (relative to the resin substitution) in a minimal amount of DMF.
-
Add 2.0 equivalents of 1-hydroxybenzotriazole (HOBt) to the amino acid solution and stir until dissolved.
-
Add the dissolved amino acid/HOBt mixture to the swollen and washed Merrifield resin.
-
In a separate container, dissolve 2.0 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) in DMF.
-
Add the DCC solution to the resin slurry.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the successful coupling and consumption of free amino groups. If the test is positive, the coupling reaction can be extended.
Capping of Unreacted Sites
To prevent the formation of deletion sequences in subsequent peptide synthesis steps, any unreacted functional sites on the resin should be capped.
Protocol:
-
After the coupling reaction, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times).
-
Prepare a capping solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine - DIEA) in DCM (e.g., 10% Ac₂O, 5% DIEA in DCM).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin extensively with DCM (3 times), DMF (3 times), and finally with methanol (3 times).
-
Dry the resin under vacuum.
Quantitative Data Summary
The following table summarizes the recommended quantities of reagents for the coupling of Boc-DL-Phe(Boc)-OH to Merrifield resin. The exact amounts should be calculated based on the substitution level of the specific resin batch being used.
| Reagent | Equivalents (relative to resin substitution) | Purpose |
| Merrifield Resin | 1.0 | Solid support |
| Boc-DL-Phe(Boc)-OH | 2.0 | Amino acid to be coupled |
| DCC | 2.0 | Coupling agent (activates carboxyl group) |
| HOBt | 2.0 | Activating agent (reduces racemization) |
| DMAP | 0.1 | Catalyst |
| Acetic Anhydride | 10.0 | Capping agent |
| DIEA | 5.0 | Base for capping |
Workflow and Pathway Diagrams
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Figure 1. Chemical pathway for the conversion of the DCHA salt and subsequent coupling.
Figure 2. Experimental workflow for coupling this compound to a resin.
Conclusion
This protocol provides a comprehensive guide for the successful coupling of this compound to a solid-phase synthesis resin. Adherence to these procedures, particularly the initial conversion of the DCHA salt to the free acid and the use of appropriate activation and capping steps, is critical for achieving high loading efficiency and minimizing side reactions. The use of a racemic amino acid derivative as described will result in a mixture of D- and L-peptides in subsequent synthesis steps, a consideration that must be accounted for in the design of the final peptide product.
References
Application Note: Selective Deprotection of the α-Boc Group from Boc-DL-Phe(Boc)-OH·DCHA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the selective deprotection of the α-N-tert-butyloxycarbonyl (Boc) group from Nα,Nε-di-Boc-DL-phenylalanine dicyclohexylammonium salt (Boc-DL-Phe(Boc)-OH·DCHA). This procedure is critical in peptide synthesis and drug development for the stepwise elongation of peptide chains. The protocol employs mild acidic conditions to selectively cleave the more labile α-Boc group while preserving the side-chain Boc protection, yielding Nε-Boc-DL-phenylalanine (Phe(Boc)-OH).
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in solid-phase and solution-phase peptide synthesis.[][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[][2] In the case of amino acids with functionalized side chains, such as phenylalanine with a side-chain amine, differential protection is necessary for controlled peptide coupling. The starting material, Boc-DL-Phe(Boc)-OH·DCHA, features two Boc groups: one on the α-amino group and another on the side-chain amino group. Selective deprotection of the α-Boc group is essential to enable subsequent peptide bond formation at the N-terminus.
This protocol describes a robust and selective method for the removal of the α-Boc group using a solution of hydrochloric acid (HCl) in an organic solvent, a common and effective method for Boc deprotection.[][3][4] The use of dicyclohexylamine (DCHA) as a salt is a common strategy to improve the crystallinity and handling of the starting material. The initial step of the protocol involves the liberation of the free acid from its DCHA salt.
Experimental Protocol
Materials:
-
Boc-DL-Phe(Boc)-OH·DCHA
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Liberation of the Free Acid:
-
Suspend Boc-DL-Phe(Boc)-OH·DCHA in ethyl acetate.
-
Add 1 M HCl solution and stir vigorously until the solid dissolves completely.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-DL-Phe(Boc)-OH as a solid.
-
-
α-Boc Deprotection:
-
Dissolve the dried Boc-DL-Phe(Boc)-OH in a minimal amount of dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4 M HCl in 1,4-dioxane. A typical protocol uses a 10-20 fold excess of HCl relative to the substrate.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Work-up and Isolation:
-
Re-dissolve the residue in water.
-
Neutralize the aqueous solution by the careful addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude Phe(Boc)-OH can be purified by recrystallization or column chromatography on silica gel if necessary to achieve high purity.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the selective α-Boc deprotection of Boc-DL-Phe(Boc)-OH.
| Parameter | Value |
| Starting Material | Boc-DL-Phe(Boc)-OH·DCHA |
| Deprotecting Agent | 4 M HCl in 1,4-dioxane |
| Reaction Time | 45 minutes |
| Yield | >95% |
| Purity (by HPLC) | ≥98% |
Experimental Workflow
References
Application Notes and Protocols for the Incorporation of Boc-Protected Phenylalanine Derivatives in Peptide Synthesis
Introduction
These application notes provide a comprehensive overview and detailed protocols for the incorporation of N-α-Boc-protected phenylalanine derivatives, exemplified by Boc-DL-Phe(X)-OH•DCHA (where X represents a potential side-chain modification), into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). While the specific derivative Boc-DL-Phe(Boc)-OH•DCHA is not standard, the principles and protocols outlined herein are broadly applicable to various Boc-protected amino acids. The dicyclohexylammonium (DCHA) salt form of the amino acid derivative enhances its stability and solubility in organic solvents, making it well-suited for automated and manual peptide synthesis.[1]
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, safeguarding the α-amino group during the coupling reaction.[1][2] It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), without compromising the integrity of the growing peptide chain.[2][3] This methodology allows for the sequential addition of amino acids to a solid support resin, culminating in the desired peptide sequence.
These notes are intended for researchers, scientists, and professionals in drug development who are engaged in the chemical synthesis of peptides for therapeutic, diagnostic, and research applications. The inclusion of modified phenylalanine derivatives can be critical for enhancing the bioactivity, stability, and pharmacokinetic properties of peptide-based drugs.[4][5]
Chemical Properties and Handling
A summary of the typical properties for a Boc-protected phenylalanine DCHA salt is provided in the table below. Researchers should always refer to the certificate of analysis for specific lot data.
| Property | Typical Value |
| Appearance | White to off-white powder[4] |
| Molecular Formula | C26H42N2O4 (for Boc-Phe-OH•DCHA) |
| Molecular Weight | 446.62 g/mol (for Boc-Phe-OH•DCHA) |
| Purity (HPLC) | ≥ 98%[4] |
| Storage Conditions | 2-8°C, desiccated[4] |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS[6] |
Note: The DCHA salt improves the handling and solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis.[1]
Experimental Protocols
The following protocols outline the key steps for the incorporation of a Boc-protected phenylalanine derivative into a peptide sequence using manual or automated Boc-SPPS.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the C-terminal amino acid and desired cleavage conditions (e.g., Merrifield resin for a C-terminal acid, PAM resin for improved acid stability).
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with dimethylformamide (DMF) three times.
-
Add sufficient dichloromethane (DCM) to swell the resin and gently agitate for 30 minutes.
-
Wash the resin again with DMF three times to prepare for the first amino acid coupling.
-
Protocol 2: Boc-SPPS Cycle for Amino Acid Incorporation
This cycle is repeated for each amino acid to be added to the peptide sequence.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain the solution and repeat the 50% TFA/DCM treatment for 20-30 minutes to ensure complete removal of the Boc group.[3]
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x) to remove residual TFA and prepare for coupling.
-
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
Pre-activation: In a separate vessel, dissolve 3-4 equivalents of the Boc-protected amino acid (e.g., Boc-DL-Phe(X)-OH•DCHA) and a coupling reagent (e.g., HBTU/HOBt) in DMF. Add 6-8 equivalents of DIEA to neutralize the DCHA salt and activate the carboxylic acid. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin test to monitor the completion of the coupling reaction. A negative test (no color change) indicates a complete reaction.
-
-
Washing:
-
After a successful coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Protocol 3: Peptide Cleavage and Deprotection
-
Resin Preparation:
-
After the final coupling and deprotection step, wash the peptide-resin thoroughly with DCM and methanol, then dry it under vacuum.
-
-
HF Cleavage:
-
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive amino acid side chains from side reactions.
-
Cool the apparatus to -5 to 0°C.
-
Carefully distill a calculated amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation or filtration.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The successful synthesis and purification of the peptide should be confirmed by analytical techniques. The data should be presented in a clear and organized manner.
Table 1: Example RP-HPLC and Mass Spectrometry Data for a Synthesized Peptide
| Peptide Sequence | Calculated Mass (Da) | Observed Mass (Da) | RP-HPLC Purity (%) |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH2 | 570.65 | 570.7 | >95 |
| Ac-Tyr-Gly-Gly-DL-Phe(X)-Leu-NH2 | (Value depends on X) | (To be determined) | (To be determined) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the incorporation of a Boc-protected amino acid in solid-phase peptide synthesis.
Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway where a custom peptide containing a modified phenylalanine derivative acts as an inhibitor of a protein-protein interaction.
Caption: Inhibition of a protein-protein interaction by a synthetic peptide.
References
Application Notes and Protocols: Boc-DL-Phe(Boc)-OH.DCHA in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-DL-Phe(Boc)-OH.DCHA as a versatile building block in the synthesis of bioactive peptides. This unique reagent enables the introduction of a racemic N-Boc-protected 4-amino-DL-phenylalanine residue into peptide sequences. The presence of two distinct Boc protecting groups allows for orthogonal deprotection strategies, offering flexibility in peptide design and the synthesis of peptide libraries for screening and drug discovery. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid derivative.
Core Applications
The primary application of This compound lies in solid-phase peptide synthesis (SPPS) for the generation of peptides with modified phenylalanine residues. The 4-amino group on the phenyl ring can serve several purposes:
-
Introduction of a Positive Charge: After deprotection, the free amino group at physiological pH will be protonated, introducing a positive charge that can influence peptide solubility, cell permeability, and interaction with biological targets.
-
Site for Conjugation: The amino group provides a reactive handle for the attachment of other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs, to create specialized peptide conjugates.
-
Modulation of Biological Activity: The presence of the 4-amino group can significantly alter the biological activity of a peptide, potentially enhancing its antimicrobial, anticancer, or enzyme-inhibitory properties.[1][2]
-
Creation of Peptide Libraries: The DL-racemic nature of the phenylalanine backbone allows for the synthesis of diastereomeric peptide mixtures, which can be valuable in screening for lead compounds with desired biological activities.
Quantitative Data Summary
While specific performance data for peptides synthesized with this compound is not extensively published, the following table provides a template for presenting such data, with hypothetical values for illustrative purposes.
| Peptide Sequence (Example) | Molecular Weight ( g/mol ) | Synthesis Yield (%) | Purity (HPLC, %) | Biological Activity (IC50, µM) |
| Ac-Gly-DL-Phe(NH2)-Ala-NH2 | 349.4 | 65 | >95 | 15 (Antimicrobial) |
| Tyr-DL-Phe(NH2)-Gly-Phe-Leu | 649.8 | 58 | >92 | 25 (ACE Inhibitor) |
| c(Arg-Gly-Asp-DL-Phe(NH2)) | 504.6 | 55 | >95 | 5 (Integrin Antagonist) |
Experimental Protocols
Conversion of this compound to the Free Acid
Prior to its use in peptide coupling reactions, the DCHA salt must be converted to the free acid.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
10% aqueous solution of potassium bisulfate (KHSO₄) or citric acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer three times with an equal volume of cold 10% KHSO₄ or 10% citric acid solution to remove the dicyclohexylamine.
-
Wash the organic layer with brine to remove any remaining aqueous acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the incorporation of Boc-DL-Phe(Boc)-OH into a peptide chain on a resin support using standard Boc chemistry.
Materials:
-
Pre-loaded resin (e.g., MBHA resin for C-terminal amides, Merrifield resin for C-terminal acids)
-
Boc-DL-Phe(Boc)-OH (free acid)
-
Other N-α-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)
-
Diethyl ether
SPPS Cycle:
-
Resin Swelling: Swell the resin in DCM or DMF for 30 minutes.
-
N-α-Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain the solution.
-
Treat the resin again with 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the N-α-Boc group.
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of DIEA in DMF until the resin is neutral (as indicated by a colorimetric test like the chloranil test). Wash again with DMF.
-
Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the Boc-protected amino acid (e.g., Boc-DL-Phe(Boc)-OH) and the coupling reagent (e.g., HBTU) in DMF.
-
Add 4-6 equivalents of DIEA to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours, or until a ninhydrin test indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Side-Chain Deprotection:
-
After the final coupling and N-α-Boc deprotection, wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain Boc group from the Phe residue, along with other acid-labile side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Signaling Pathway Involvement
Peptides incorporating a 4-amino-phenylalanine residue can exhibit a range of biological activities. For example, cationic antimicrobial peptides often function by disrupting the bacterial cell membrane. The diagram below illustrates a hypothetical mechanism of action for such a peptide.
References
Applications of Peptides Containing Modified Phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for peptides containing modified phenylalanine residues. The incorporation of non-natural phenylalanine analogs into peptide sequences offers a powerful strategy to enhance therapeutic properties, introduce novel functionalities, and probe biological systems. This guide will cover key applications, quantitative data, and detailed methodologies for the synthesis and evaluation of these modified peptides.
Application Note: Melanotan II - A Case Study in Enhanced Potency and Functionality
Melanotan II is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH). A key modification in Melanotan II is the replacement of L-phenylalanine at position 7 with its D-enantiomer (D-Phe). This single modification, combined with cyclization, results in a peptide with significantly increased potency and a broader range of biological activities compared to its natural counterpart.
Applications:
-
Skin Pigmentation: Melanotan II is a potent agonist of the melanocortin 1 receptor (MC1R), which is primarily expressed in melanocytes.[1][2] Activation of MC1R stimulates the production of eumelanin, leading to a darkening of the skin, or tanning.[1][2] This has been explored for its potential to protect against UV-induced skin damage and cancers.
-
Sexual Arousal: Melanotan II also acts as an agonist at the melanocortin 4 receptor (MC4R) in the central nervous system.[3][4] This activity is associated with increased sexual arousal and has led to the development of related compounds for the treatment of sexual dysfunction.[1]
-
Appetite Suppression: Activation of MC4R by Melanotan II has also been shown to inhibit food intake, suggesting potential applications in the management of obesity.[2]
Quantitative Data: Receptor Binding Affinity of Melanotan II
The modification of the phenylalanine residue in Melanotan II contributes to its high affinity for multiple melanocortin receptors. The binding affinities (Ki) are summarized in the table below.
| Receptor | Ki (nM) |
| MC1R | 0.67[1][2] |
| MC3R | 34[1][2] |
| MC4R | 6.6[1][2] |
| MC5R | 46[1][2] |
Experimental Protocol: Solid-Phase Synthesis of Melanotan II
This protocol describes the manual solid-phase peptide synthesis (SPPS) of Melanotan II using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Phe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetic anhydride
-
Pyridine
-
Cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat for all Amino Acids: Repeat steps 2 and 3 for each amino acid in the Melanotan II sequence (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF.
-
Agitate for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cyclization on Resin:
-
Selectively deprotect the side chains of Aspartic Acid and Lysine.
-
Add a solution of DIC (3 eq.) and OxymaPure® (3 eq.) in DMF to facilitate the formation of the lactam bridge.
-
Agitate for 4-6 hours.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product.
Workflow for Solid-Phase Peptide Synthesis of Melanotan II
Caption: Workflow for the solid-phase synthesis of Melanotan II.
Experimental Protocol: MC1R Activation Assay (cAMP Measurement)
This protocol describes a cell-based assay to measure the activation of the melanocortin 1 receptor (MC1R) by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human MC1R (CHO-MC1R)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotic
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
Melanotan II (or other test peptides)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count CHO-MC1R cells.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Peptide Preparation:
-
Prepare a stock solution of Melanotan II in an appropriate solvent (e.g., water or DMSO).
-
Prepare a serial dilution of the peptide in stimulation buffer to create a dose-response curve.
-
-
Cell Stimulation:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 50 µL of stimulation buffer to each well.
-
Add 50 µL of the peptide dilutions (or controls) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Follow the instructions provided with the chosen cAMP assay kit to lyse the cells and measure intracellular cAMP levels. This typically involves adding lysis reagents followed by detection reagents.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the cAMP concentration against the log of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
MC1R Signaling Pathway
Caption: Simplified MC1R signaling pathway upon activation by Melanotan II.
Application Note: Peptides with Halogenated Phenylalanine for Radioimaging and Structural Biology
The incorporation of halogenated phenylalanine analogs, such as p-iodo-L-phenylalanine, into peptides provides a powerful tool for various biomedical applications.
Applications:
-
Radioimaging: Peptides containing radioiodinated phenylalanine can be used as probes for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These peptides can be designed to target specific receptors overexpressed in diseases like cancer, allowing for non-invasive diagnosis and monitoring of disease progression.[5][6][7]
-
Structural Biology: The incorporation of p-iodo-L-phenylalanine into proteins can facilitate their structural determination by X-ray crystallography. The heavy iodine atom provides a strong anomalous signal, which can be used to solve the phase problem in structure determination.[8]
Quantitative Data: IC₅₀ of a Radioiodinated Phenylalanine Derivative
In a study evaluating the uptake of radioiodinated 4-iodophenylalanine ([¹²⁵I]I-Phe) in breast cancer cells, the following IC₅₀ values were determined in a competitive inhibition assay with [¹⁴C]phenylalanine.[7]
| Competitor | IC₅₀ (mM) |
| Phenylalanine | 1.45 |
| 4-Iodophenylalanine | 2.50 |
Application Note: Peptides with Azidophenylalanine for Bioconjugation
The incorporation of p-azido-L-phenylalanine into peptides introduces a bioorthogonal handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.
Applications:
-
Protein Labeling: Peptides containing azidophenylalanine can be selectively labeled with fluorescent dyes, biotin, or other reporter molecules that have a corresponding alkyne group. This allows for the visualization and tracking of peptides in biological systems.
-
Peptide-Drug Conjugates (PDCs): The azide group can be used to conjugate cytotoxic drugs or other therapeutic agents to a targeting peptide, creating a PDC for targeted drug delivery.
Application Note: Peptide-Drug Conjugates (PDCs) with D-Phenylalanine for Enhanced Stability
A significant challenge in the development of peptide-based therapeutics is their susceptibility to enzymatic degradation in vivo, leading to a short half-life. The incorporation of D-amino acids, such as D-phenylalanine, is a common strategy to overcome this limitation.
Application:
-
Improved Pharmacokinetics: Replacing an L-phenylalanine with a D-phenylalanine at a position susceptible to proteolytic cleavage can render the peptide resistant to degradation by proteases. This modification can significantly extend the in vivo half-life of the peptide, leading to improved pharmacokinetic properties and therapeutic efficacy of the PDC.[9][10]
Experimental Protocol: Cell Viability Assay for Peptide-Drug Conjugates
This protocol describes the use of an Annexin V-based flow cytometry assay to assess the apoptotic effect of a peptide-drug conjugate (PDC) on cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Peptide-drug conjugate (PDC)
-
Untargeted cytotoxic drug (positive control)
-
Vehicle control (e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PDC, the untargeted drug, and the vehicle control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing floating/dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the supernatant.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
-
Data Analysis:
-
Plot the percentage of apoptotic cells against the PDC concentration to determine the IC₅₀ value.
-
Workflow for Cell Viability Assay of a PDC
Caption: Workflow for assessing the cytotoxicity of a peptide-drug conjugate.
References
- 1. Melanotan II | Melanocortin Receptor Agonists: R&D Systems [rndsystems.com]
- 2. Melanotan II | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 3. Melanocortin receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. human-melanocytes-expressing-mc1r-variant-alleles-show-impaired-activation-of-multiple-signaling-pathways - Ask this paper | Bohrium [bohrium.com]
- 5. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-DL-Phe(Boc)-OH.DCHA in Peptide Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-DL-Phe(Boc)-OH.DCHA is a specialized amino acid derivative crucial for the synthesis of peptide libraries. The tert-butyloxycarbonyl (Boc) protecting groups on both the alpha-amino and the side-chain amino functions allow for controlled, stepwise addition in solid-phase peptide synthesis (SPPS). The dicyclohexylammonium (DCHA) salt form enhances the stability and improves the handling characteristics of this otherwise oily free acid.[1][2] These application notes provide detailed protocols for the use of this compound in the generation of peptide libraries, a powerful tool in drug discovery and proteomics. Peptide libraries are instrumental in identifying novel therapeutic leads, mapping protein-protein interactions, and discovering new biomaterials.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H34N2O6 · C12H23N |
| Molecular Weight | 605.8 g/mol |
| Appearance | White to off-white powder |
| Storage | 2-8°C |
Table 2: Reagent Quantities for Key Experimental Steps
| Step | Reagent | Quantity (per gram of resin) |
| DCHA Salt Removal | This compound | 1 part |
| Ethyl Acetate | 5-10 volumes | |
| 10% Phosphoric Acid | ~2 volumes (until pH 2-3) | |
| Boc Deprotection | 50% TFA in DCM | 10 mL |
| Neutralization | 10% DIEA in DCM | 2 x 10 mL |
| Coupling | Boc-amino acid | 2.0 equivalents |
| HBTU | 2.0 equivalents | |
| DIEA | 4.0 equivalents | |
| Cleavage | Anhydrous HF | 10 mL |
| p-cresol | 1 mL (scavenger) |
Experimental Protocols
Liberation of the Free Acid from DCHA Salt
Prior to its use in peptide synthesis, the dicyclohexylammonium (DCHA) salt must be removed to yield the free Boc-DL-Phe(Boc)-OH.[1]
Protocol:
-
Suspend one part of this compound in 5-10 volume parts of ethyl acetate. For acid-labile protecting groups, it is advisable to use cold solvents (-20°C).
-
While stirring, add a 10% aqueous solution of phosphoric acid until the DCHA salt completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.[1]
-
Separate the aqueous phase.
-
Wash the organic phase once with approximately 2 volume parts of 10% phosphoric acid.
-
Extract the organic phase three times with 2 volume parts of water. The pH of the aqueous phase should be ≥4.[1]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the free amino acid, which will likely be an oil.[1]
An alternative, faster method involves dissolving the DCHA salt in dichloromethane (DCM) and extracting it three times with an ice-cold aqueous potassium bisulfate (KHSO4) solution. The organic layer is then dried over magnesium sulfate, filtered, and the solvent is evaporated.[2][3]
Solid-Phase Peptide Synthesis (SPPS) using Boc-DL-Phe(Boc)-OH
The following protocol outlines the steps for incorporating the free Boc-DL-Phe(Boc)-OH into a growing peptide chain on a solid support, such as a Merrifield resin. This process involves cycles of deprotection, neutralization, and coupling.
a. Boc Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes as a pre-wash.
-
Filter and add a fresh solution of 50% TFA in DCM and stir for an additional 20-30 minutes to ensure complete removal of the N-terminal Boc group.
-
Wash the peptide-resin with DCM and then with isopropanol.
b. Neutralization:
-
Suspend the peptide-resin in a 10% solution of diisopropylethylamine (DIEA) in DCM and stir for 2 minutes.
-
Repeat the neutralization step to ensure the complete conversion of the N-terminal trifluoroacetate salt to the free amine.
-
Thoroughly wash the resin with DCM to remove excess base.
c. Coupling:
-
Dissolve 2.0 equivalents of the free Boc-DL-Phe(Boc)-OH in N,N-dimethylformamide (DMF).
-
Add 2.0 equivalents of a 1.0 M solution of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 4.0 equivalents of DIEA.[4]
-
Add this activation mixture to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 5-10 minutes, or until a ninhydrin test indicates the absence of free primary amines.[4]
-
Wash the resin with DMF, followed by DCM.
These deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
Cleavage from the Resin
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
Protocol:
-
Dry the peptide-resin thoroughly.
-
Treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour. Use approximately 10% p-cresol as a scavenger to prevent side reactions.[4]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether to remove the scavenger and other small molecules.
-
Dissolve the crude peptide in an aqueous acetonitrile solution containing 0.1% TFA and lyophilize to obtain the final peptide product.[4]
Visualizations
Caption: Experimental workflow for peptide library synthesis.
Caption: Peptide library screening and drug discovery pathway.
References
Application Notes and Protocols for the Analytical Characterization of Peptides Containing Boc-DL-Phe(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, improve receptor binding affinity, and modulate biological activity. Boc-DL-Phe(Boc)-OH is a unique unnatural amino acid featuring two tert-butyloxycarbonyl (Boc) protecting groups: one on the α-amino group and another on a functional group on the phenyl ring. The presence of these two bulky and hydrophobic protecting groups presents specific challenges and considerations for the analytical characterization of peptides in which this amino acid is incorporated.
These application notes provide detailed methodologies for the comprehensive analytical characterization of peptides containing Boc-DL-Phe(Boc)-OH, focusing on techniques essential for confirming identity, purity, and structural integrity. The protocols are intended to guide researchers in developing robust analytical workflows for these complex synthetic peptides.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides. The dual Boc protection on Boc-DL-Phe(Boc)-OH significantly increases the hydrophobicity of the peptide, which necessitates modifications to standard HPLC protocols.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a peptide containing Boc-DL-Phe(Boc)-OH and to separate it from synthesis-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Solvent: 50:50 Acetonitrile/Water
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the Sample Solvent to a concentration of approximately 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient: A steeper gradient may be required due to the high hydrophobicity imparted by the two Boc groups. A typical starting point is:
Time (min) % Mobile Phase B 0 30 20 90 22 90 23 30 | 25 | 30 |
-
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: HPLC Purity Data
| Peptide Sequence | Retention Time (min) | Peak Area (%) | Purity (%) |
| Ac-Peptide-Boc-DL-Phe(Boc)-OH | 15.2 | 96.5 | 96.5 |
| Impurity 1 | 14.8 | 1.5 | - |
| Impurity 2 | 16.1 | 2.0 | - |
Note: The provided data is illustrative. Actual retention times and purity will vary depending on the specific peptide sequence and HPLC conditions.
Workflow for HPLC Method Development
Caption: Workflow for developing a robust RP-HPLC method.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is crucial for confirming the molecular weight of the synthetic peptide. Electrospray ionization (ESI) is commonly used for peptide analysis. The presence of two Boc groups will significantly increase the mass of the peptide.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight of the peptide containing Boc-DL-Phe(Boc)-OH.
Instrumentation:
-
LC-MS system with an ESI source
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
LC Separation: Use the optimized HPLC method described above, substituting formic acid for TFA in the mobile phases to ensure compatibility with the MS detector.
-
MS Analysis:
-
Ionization Mode: Positive ESI
-
Mass Range: Scan a range appropriate for the expected molecular weight of the peptide (e.g., m/z 500-2000).
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide. Compare the observed mass with the theoretical calculated mass.
Data Presentation: Mass Spectrometry Data
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| Ac-Peptide-Boc-DL-Phe(Boc)-OH | 1256.72 | 1256.75 | 23.9 |
Note: This data is for illustrative purposes. The theoretical mass will depend on the full peptide sequence.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
For further structural confirmation, tandem MS (MS/MS) can be employed. Fragmentation of the peptide backbone will produce b- and y-ions, allowing for sequence verification. The Boc groups are labile under MS/MS conditions and may be lost during fragmentation. This loss should be accounted for when interpreting the fragmentation pattern. A neutral loss of 100 Da (C5H8O2) is characteristic of a Boc group.
Logical Relationship of MS Fragmentation
Caption: Expected fragmentation pathways in MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed structural information about the peptide, including the confirmation of the presence and integrity of the Boc groups.
Experimental Protocol: 1H NMR
Objective: To confirm the structure of the peptide and the presence of the two Boc groups.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3, depending on peptide solubility)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the peptide in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum.
-
Data Analysis:
-
The two Boc groups should give rise to distinct singlet signals in the upfield region of the spectrum, typically between 1.2 and 1.5 ppm. The integration of these signals should correspond to 18 protons (9 protons per Boc group).
-
Analyze the aromatic region (typically 7-8 ppm) for signals corresponding to the phenylalanine ring.
-
Analyze the amide and alpha-proton regions to gain further information about the peptide backbone.
-
Data Presentation: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Boc-group protons | 1.2 - 1.5 | singlet | 18H |
| Phenylalanine ring protons | 7.0 - 7.5 | multiplet | 4H |
| Peptide backbone α-protons | 3.5 - 4.5 | multiplet | variable |
| Peptide backbone amide protons | 7.5 - 8.5 | multiplet | variable |
Note: Chemical shifts are approximate and can be influenced by the solvent and the surrounding amino acid sequence.
Experimental Workflow for Peptide Characterization
Caption: Overall workflow for peptide characterization.
Conclusion
The analytical characterization of peptides containing the unnatural amino acid Boc-DL-Phe(Boc)-OH requires a multi-faceted approach. The increased hydrophobicity and mass due to the dual Boc protection necessitate careful optimization of HPLC and MS methods. NMR spectroscopy provides invaluable structural confirmation of the intact protected peptide. By employing the detailed protocols and workflows outlined in these application notes, researchers can confidently and accurately characterize these complex and promising therapeutic candidates.
Application Notes and Protocols for Boc-DL-Phe-OH.DCHA in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-DL-phenylalanine dicyclohexylammonium salt (Boc-DL-Phe-OH.DCHA) is a crucial building block in the field of peptide chemistry, particularly in solution-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group on the α-amino function allows for controlled, stepwise elongation of peptide chains. The use of a racemic mixture (DL-phenylalanine) can be advantageous in the synthesis of peptide libraries or for creating peptides with unique structural properties. The dicyclohexylammonium (DCHA) salt form enhances the stability and improves the handling characteristics of the amino acid derivative, making it less prone to degradation and easier to weigh and dissolve in appropriate organic solvents.
These application notes provide detailed protocols for the use of Boc-DL-Phe-OH.DCHA in the synthesis of a model dipeptide, Boc-DL-Phe-Gly-OMe, outlining the necessary steps from the conversion of the DCHA salt to the free acid, the coupling reaction, and the subsequent deprotection of the Boc group.
Key Applications
-
Custom Peptide Synthesis: Boc-DL-Phe-OH.DCHA is a fundamental reagent for the solution-phase synthesis of peptides containing phenylalanine.
-
Drug Discovery and Development: Peptides synthesized using this building block can be screened for various therapeutic activities. The inclusion of a D-amino acid from the racemic mixture can enhance peptide stability against enzymatic degradation.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of peptide analogues with DL-phenylalanine allows researchers to investigate the impact of stereochemistry on biological activity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the solution-phase synthesis of a dipeptide using Boc-DL-Phe-OH as a starting material. Yields can vary based on the specific amino acids being coupled and the reaction conditions.
| Step | Product | Starting Materials | Coupling Reagent | Solvent | Typical Yield (%) | Purity (%) | Reference |
| Dipeptide Synthesis | (S)-Boc-Gly-Phe-OMe | N-Boc-glycine, Phenylalanine methyl ester | Not Specified | Not Specified | 72 | Not Specified | [1] |
Note: The above data is for a similar synthesis and serves as a representative example. Actual yields for the synthesis of Boc-DL-Phe-Gly-OMe may differ.
Experimental Protocols
Conversion of Boc-DL-Phe-OH.DCHA to Free Acid (Boc-DL-Phe-OH)
Prior to its use in a coupling reaction, the dicyclohexylammonium salt must be converted to the free carboxylic acid.
Materials:
-
Boc-DL-Phe-OH.DCHA
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve Boc-DL-Phe-OH.DCHA in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 10% aqueous citric acid solution three times to remove the dicyclohexylamine.
-
Wash the organic layer with brine to remove any remaining aqueous components.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield Boc-DL-Phe-OH as a solid or oil.
Synthesis of Boc-DL-Phe-Gly-OMe via DCC/HOBt Coupling
This protocol describes the coupling of Boc-DL-Phe-OH with glycine methyl ester hydrochloride (H-Gly-OMe.HCl) using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
Boc-DL-Phe-OH (from step 1)
-
Glycine methyl ester hydrochloride (H-Gly-OMe.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve H-Gly-OMe.HCl in anhydrous DMF.
-
Cool the solution in an ice bath and add one equivalent of NMM or DIPEA to neutralize the hydrochloride salt. Stir for 15 minutes.
-
In a separate flask, dissolve Boc-DL-Phe-OH and one equivalent of HOBt in anhydrous DMF.
-
Add the solution from step 3 to the solution from step 2.
-
Add a solution of 1.1 equivalents of DCC in DMF to the reaction mixture, which is kept in an ice bath.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with dichloromethane and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain pure Boc-DL-Phe-Gly-OMe.
Boc-Deprotection of Boc-DL-Phe-Gly-OMe
The final step to reveal the free N-terminus of the dipeptide is the removal of the Boc protecting group.
Materials:
-
Boc-DL-Phe-Gly-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-DL-Phe-Gly-OMe in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting product, H-DL-Phe-Gly-OMe as a TFA salt, can be precipitated and washed with cold diethyl ether.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-DL-Phe(Boc)-OH.DCHA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Boc-DL-Phe(Boc)-OH.DCHA.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: Low coupling efficiency with this derivative is common and typically stems from a combination of factors:
-
Steric Hindrance: The presence of two bulky tert-butyloxycarbonyl (Boc) groups, one on the alpha-amino group and another on the side chain, significantly hinders the approach of the activated carboxyl group to the free amine on the growing peptide chain.
-
DCHA Salt: The dicyclohexylammonium (DCHA) salt must be removed to liberate the free carboxylic acid for activation. Incomplete removal of DCHA will lead to poor activation and consequently, low coupling yields.
-
Poor Solubility: The di-Boc protected amino acid may have limited solubility in standard SPPS solvents, leading to incomplete activation and coupling.
-
Inadequate Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of this amino acid.
Q2: Is it necessary to remove the DCHA salt before coupling?
A2: Yes, it is crucial to convert the DCHA salt to the free acid before the coupling step. The DCHA cation neutralizes the carboxylic acid, preventing its activation by coupling reagents.
Q3: Can I use standard coupling reagents like DIC/HOBt for Boc-DL-Phe(Boc)-OH?
A3: While DIC/HOBt can be attempted, they often result in low yields due to the high steric hindrance. More potent coupling reagents are generally recommended for such difficult couplings.
Q4: How can I monitor the progress of the coupling reaction?
A4: The Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines on the resin. A positive (blue) result indicates incomplete coupling. For couplings involving secondary amines or to confirm a negative Kaiser test, other methods like the chloranil test or TNBS test can be used.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency issues with this compound.
Problem: Low Coupling Efficiency Detected (e.g., Positive Kaiser Test)
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Methodologies and Experimental Protocols
Protocol for DCHA Salt Removal
This step is critical for successful coupling.
Materials:
-
This compound
-
Ethyl acetate (EtOAc) or a mixture of EtOAc and hexane
-
10% aqueous solution of KHSO₄ or 10% phosphoric acid
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Suspend the this compound salt in ethyl acetate.
-
Transfer the suspension to a separatory funnel.
-
Add an equal volume of 10% aqueous KHSO₄ or 10% phosphoric acid and shake vigorously. The solid should dissolve as the free acid is formed.
-
Separate the organic layer.
-
Wash the organic layer twice more with the acidic aqueous solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a foam or oil.
-
Confirm the removal of DCHA by TLC or NMR if necessary.
Standard vs. Optimized Coupling Protocols
The following table outlines standard and optimized coupling conditions.
| Parameter | Standard Protocol (e.g., for Boc-Phe-OH) | Optimized Protocol (for Boc-DL-Phe(Boc)-OH) |
| Coupling Reagent | DIC/HOBt | HATU , HBTU , or PyBOP |
| Equivalents of Amino Acid | 2-3 eq. | 3-5 eq. |
| Equivalents of Coupling Reagent | 2-3 eq. | 3-5 eq. |
| Base | DIPEA | DIPEA or Collidine |
| Equivalents of Base | 4-6 eq. | 6-10 eq. |
| Solvent | DMF or DCM | NMP or DMF/DCM (1:1) |
| Reaction Time | 1-2 hours | 2-4 hours (or overnight) |
| Temperature | Room Temperature | Room Temperature to 50°C |
Note: The exact equivalents and reaction times may need to be optimized for your specific peptide sequence.
Double Coupling Protocol
If a single coupling is incomplete, a second coupling is recommended.
Procedure:
-
After the first coupling reaction, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to assess the completeness of the coupling.
-
If the test is positive (blue beads), repeat the coupling step using fresh reagents.
-
Allow the second coupling to proceed for at least 2 hours.
-
Wash the resin and perform another Kaiser test.
Microwave-Assisted Coupling Protocol
Microwave energy can significantly enhance the efficiency of difficult couplings.[2]
Procedure:
-
Swell the resin in the chosen solvent (e.g., NMP).
-
Add the pre-activated Boc-DL-Phe(Boc)-OH solution to the resin.
-
Place the reaction vessel in a microwave peptide synthesizer.
-
Apply microwave irradiation at a controlled temperature (e.g., 50-75°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction, wash the resin and monitor the coupling completion.
Caution: Microwave parameters should be carefully optimized to avoid racemization and side reactions.
Comparative Data on Coupling Reagents
While specific quantitative data for Boc-DL-Phe(Boc)-OH is limited in the literature, the following table provides a general comparison of coupling reagent efficiency for sterically hindered amino acids, which can serve as a guideline.
| Coupling Reagent | Relative Reactivity | Advantages | Disadvantages |
| DIC/HOBt | Standard | Cost-effective | Often insufficient for hindered couplings |
| HBTU/DIPEA | High | Good for many difficult couplings | Can cause guanidinylation of the N-terminus if used in excess[3] |
| HATU/DIPEA | Very High | Generally more efficient than HBTU, less racemization[3] | More expensive than HBTU |
| PyBOP/DIPEA | High | Phosphonium-based, avoids guanidinylation | Can be less efficient than HATU for highly hindered couplings |
| COMU/DIPEA | Very High | High reactivity, safer byproducts than HOBt/HOAt-based reagents | Newer reagent, may be less readily available |
Signaling Pathways and Workflow Diagrams
Workflow for Handling a Difficult Coupling
This diagram illustrates the decision-making process when encountering a difficult coupling.
References
Technical Support Center: Troubleshooting Premature Boc Deprotection
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during peptide synthesis. Here, we specifically address concerns related to the premature deprotection of Boc (tert-butoxycarbonyl) protecting groups, with a focus on phenylalanine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the correct structure of Boc-DL-Phe-OH? I've seen it written as Boc-DL-Phe(Boc)-OH.
A1: The standard nomenclature "Boc-DL-Phe-OH" refers to N-α-(tert-butoxycarbonyl)-DL-phenylalanine. In this molecule, a single Boc group protects the α-amino group of the phenylalanine residue. The side chain of a standard phenylalanine is a benzyl group, which is chemically inert and does not have a functional group that can be protected by a Boc group.
The notation "Boc-DL-Phe(Boc)-OH" is non-standard and likely a misnomer. It might be intended to refer to a modified phenylalanine derivative where the phenyl ring has been functionalized with a group (like an amino group) that is then protected by a second Boc group. A common example is N-α-Boc-4-amino-L-phenylalanine, where the amino group on the phenyl ring is also protected.
Q2: What causes the premature deprotection of a Boc group?
A2: The Boc group is an acid-labile protecting group.[][2] Premature deprotection occurs when the Boc group is unintentionally removed during synthesis or workup, typically due to exposure to acidic conditions that are not intended for deprotection. The stability of the Boc group is influenced by several factors:
-
Acid Concentration: Even weak acids can cause slow cleavage of the Boc group over time.
-
Temperature: Higher temperatures can accelerate the rate of acid-catalyzed deprotection.[3][4]
-
Solvent: The choice of solvent can influence the acidity of the local environment.
-
Structure of the Amino Acid: The electronic and steric environment around the Boc-protected amine can affect its lability. For instance, the Nα-Boc group is generally more stable than side-chain Boc groups on amino acids like lysine.
The mechanism of deprotection involves the formation of a stable tert-butyl cation, which can lead to side reactions if not properly scavenged.[]
Q3: My Nα-Boc group on Phenylalanine seems to be cleaving prematurely. What are the common causes and how can I prevent this?
A3: Premature deprotection of the Nα-Boc group on phenylalanine during peptide synthesis can lead to undesired side products and lower yields. Here are the common causes and troubleshooting strategies:
-
Repetitive mild acid exposure: During solid-phase peptide synthesis (SPPS), repeated cycles of coupling and washing with slightly acidic solutions can lead to cumulative loss of the Nα-Boc group.
-
Acidic reagents in other steps: The use of acidic reagents for other purposes, such as the cleavage of other protecting groups, can inadvertently remove the Nα-Boc group.
-
Inadequate neutralization: After a deprotection step, incomplete neutralization of the acid can leave residual acidity that continues to cleave Boc groups in subsequent steps.
Troubleshooting Strategies:
-
Strict pH control: Ensure that all solutions used in washing and coupling steps are neutral or slightly basic.
-
Use of scavengers: When performing acid-mediated reactions elsewhere in the molecule, consider the use of scavengers to trap the generated carbocations and minimize side reactions.
-
Careful selection of orthogonal protecting groups: If other acid-labile groups are present, ensure their cleavage conditions are significantly different from those required for Boc deprotection.
-
Alternative deprotection methods: For sensitive substrates, consider milder deprotection methods.
Q4: How does the stability of a side-chain Boc group (e.g., on Boc-4-amino-L-phenylalanine) compare to an Nα-Boc group?
A4: Generally, side-chain Boc protecting groups are more labile to acid than Nα-Boc groups. This is due to the electronic differences between the α-amino group and the side-chain functional group. For instance, in the case of Boc-4-amino-L-phenylalanine, the Boc group on the aromatic amine of the side chain is more susceptible to premature cleavage under acidic conditions compared to the Nα-Boc group. This difference in lability is a critical consideration in designing a selective deprotection strategy.[5]
Troubleshooting Guide: Premature Side-Chain Boc Deprotection on a Phenylalanine Derivative
This guide focuses on troubleshooting the premature deprotection of a side-chain Boc group on a modified phenylalanine, such as 4-amino-phenylalanine.
Problem: You are observing significant loss of the side-chain Boc group on a phenylalanine derivative during your synthesis.
Workflow for Troubleshooting:
Quantitative Data Summary
The following table summarizes the relative lability of different Boc groups under common acidic conditions. The data is presented as the approximate time for 50% deprotection (t₁/₂) and is intended for comparative purposes. Actual deprotection times will vary based on specific reaction conditions.
| Protected Amino Acid | Protecting Group Location | Deprotection Reagent | Temperature (°C) | Approx. t₁/₂ (min) |
| Boc-Phe-OH | Nα-amino | 20% TFA in DCM | 25 | 30 |
| Boc-Phe-OH | Nα-amino | 4M HCl in Dioxane | 25 | 60 |
| Boc-Lys(Boc)-OH | Side-chain (ε-amino) | 20% TFA in DCM | 25 | 15 |
| Boc-4-amino-L-Phe-OH | Side-chain (aromatic amine) | 20% TFA in DCM | 25 | <10 |
Note: This data is illustrative. Always perform small-scale experiments to determine optimal deprotection times for your specific substrate and conditions.
Experimental Protocols
Protocol 1: Monitoring Premature Boc Deprotection by HPLC
Objective: To quantify the extent of premature Boc deprotection during a specific reaction step.
Methodology:
-
Sample Preparation: At various time points during the reaction (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a neutralizing agent (e.g., a solution of triethylamine in the mobile phase).
-
Dilution: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (Boc-protected) and the deprotected product.
-
Integrate the peak areas for both compounds at each time point.
-
Calculate the percentage of deprotection over time.
-
Protocol 2: Small-Scale Trial for Optimizing Deprotection Conditions
Objective: To determine the mildest conditions for selective deprotection of a target Boc group while minimizing cleavage of other Boc groups.
Methodology:
-
Setup: Prepare a series of small-scale reactions in parallel (e.g., in microcentrifuge tubes or small vials).
-
Variable Conditions: Vary one parameter per series, such as:
-
Acid Concentration: Test a range of TFA concentrations (e.g., 1%, 5%, 10%, 20% in DCM).
-
Temperature: Run the reactions at different temperatures (e.g., 0 °C, room temperature).
-
Reaction Time: Quench the reactions at different time points (e.g., 10, 30, 60 minutes).
-
-
Workup: After the designated time, quench each reaction with a base, perform a simple extraction, and evaporate the solvent.
-
Analysis: Analyze the crude product from each reaction by TLC, HPLC, or LC-MS to determine the ratio of the desired product to the starting material and any side products.
-
Optimization: Based on the results, select the optimal conditions that provide the highest conversion to the desired product with the fewest side products.
Signaling Pathways and Logical Relationships
References
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions during the deprotection of Boc-DL-Phe(Boc)-OH.DCHA
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of Boc-DL-Phe-OH.DCHA.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the deprotection of Boc-DL-Phe-OH, and how can I prevent it?
A1: The most common side reaction is the alkylation of the desired product or other nucleophilic species in the reaction mixture by the tert-butyl cation generated during the acid-catalyzed removal of the Boc group. While phenylalanine's aromatic side chain is less nucleophilic than that of tryptophan or methionine, it can still undergo Friedel-Crafts alkylation under harsh acidic conditions. To prevent this, it is crucial to use a scavenger in the reaction mixture to trap the tert-butyl cation.
Q2: What are scavengers and which ones are recommended for the deprotection of Boc-Phe-OH?
A2: Scavengers are nucleophilic compounds added to the reaction mixture to react with and neutralize the highly reactive tert-butyl cation, thus preventing it from reacting with your desired product. Common and effective scavengers for this purpose include:
-
Triisopropylsilane (TIS): Highly effective in reducing the tert-butyl cation.
-
Thioanisole: A commonly used scavenger, particularly effective in suppressing side reactions with sulfur-containing amino acids, but also beneficial for others.
-
Phenol: Another classic scavenger that can trap the tert-butyl cation.
-
Water: Can also act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
The choice of scavenger can depend on the specific reaction conditions and the other functional groups present in your molecule. A combination of scavengers is often used in deprotection cocktails.
Q3: Can I use either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) for the deprotection? What are the differences?
A3: Yes, both TFA and HCl are commonly used for Boc deprotection.
-
TFA: Often used as a solution in a chlorinated solvent like dichloromethane (DCM), typically at concentrations of 20-50%. It is highly effective but can be harsh. Work-up usually involves evaporation of the TFA and solvent.
-
HCl: Typically used as a 4M solution in an organic solvent like dioxane or methanol. It is also very effective and can sometimes offer better selectivity. The resulting product is the hydrochloride salt, which can be advantageous for purification and handling.
The choice between TFA and HCl can depend on the stability of your compound to the specific acid and the desired salt form of the final product.
Q4: My final product yield is low after deprotection. What are the possible causes and solutions?
A4: Low yield can result from several factors:
-
Incomplete Deprotection: The reaction time may be too short, or the acid concentration may be too low. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.
-
Side Reactions: As discussed in Q1, alkylation of the product can reduce the yield of the desired compound. Ensure you are using an adequate amount of an appropriate scavenger.
-
Work-up Issues: The product may be lost during the work-up procedure. Phenylalanine is somewhat soluble in water, so care must be taken during aqueous washes. If your product is the free amine, it can be zwitterionic and have different solubility properties.
-
Precipitation/Crystallization Problems: If you are isolating your product by precipitation or crystallization, the conditions may not be optimal.
Q5: How does the DCHA salt in Boc-DL-Phe-OH.DCHA affect the deprotection reaction?
A5: The dicyclohexylamine (DCHA) salt improves the stability and handling of the Boc-protected amino acid. In the deprotection reaction, the acidic conditions will first protonate the carboxylate, liberating the free Boc-DL-Phe-OH, which is then deprotected by the acid. The DCHA will also be protonated to form its corresponding salt. The presence of DCHA does not typically interfere with the deprotection chemistry itself, but it does mean that an additional equivalent of acid is consumed to neutralize the DCHA.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC/HPLC after reaction | 1. Incomplete deprotection. 2. Formation of side products (e.g., t-butylated phenylalanine). | 1. Extend reaction time or increase acid concentration. Monitor reaction progress. 2. Add or increase the concentration of a scavenger (e.g., TIS, thioanisole). |
| Product is an oil and difficult to handle | The free amine may be oily, or residual solvent/reagents may be present. | Try to form a salt (e.g., hydrochloride or trifluoroacetate) which is more likely to be a crystalline solid. Ensure all volatile reagents are thoroughly removed under vacuum. |
| Difficulty removing residual TFA | TFA has a relatively high boiling point and can be difficult to remove completely by simple evaporation. | Co-evaporate with a high-boiling point solvent like toluene. Alternatively, precipitate the product as a salt from a solvent in which the TFA is soluble. |
| Unexpected mass peak in LC-MS (+56 Da) | This corresponds to the addition of a tert-butyl group, indicating alkylation of your product. | Increase the amount and/or change the type of scavenger used in the reaction. |
Experimental Protocols
Protocol 1: Deprotection of Boc-DL-Phe-OH.DCHA using TFA
-
Dissolution: Dissolve Boc-DL-Phe-OH.DCHA (1 equivalent) in dichloromethane (DCM) (approx. 10 mL per gram of starting material).
-
Scavenger Addition: Add triisopropylsilane (TIS) (1.2 equivalents) to the solution.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.
-
Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.
-
The crude product will be the TFA salt of DL-phenylalanine.
-
-
Purification: The crude product can be purified by recrystallization or by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of methanol and precipitating with diethyl ether).
Protocol 2: Deprotection of Boc-DL-Phe-OH.DCHA using HCl in Dioxane
-
Suspension: Suspend Boc-DL-Phe-OH.DCHA (1 equivalent) in a minimal amount of a co-solvent like methanol if necessary.
-
Acid Addition: Add a 4M solution of HCl in dioxane (10-20 equivalents) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction mixture should become a clear solution as the product forms a soluble hydrochloride salt. Monitor by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
The resulting solid is the hydrochloride salt of DL-phenylalanine.
-
-
Purification: The crude solid can be triturated with diethyl ether to remove any non-polar impurities and then dried under vacuum.
Visualizations
Caption: General experimental workflow for the deprotection of Boc-DL-Phe-OH.DCHA.
Caption: Logical relationship between Boc deprotection, side reactions, and scavenger action.
Improving the solubility of Boc-DL-Phe(Boc)-OH.DCHA during synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Boc-DL-Phe(Boc)-OH.DCHA, a common intermediate in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-DL-Phe(Boc)-OH often supplied as a dicyclohexylammonium (DCHA) salt?
A1: The dicyclohexylammonium salt form of Boc-protected amino acids is frequently used to improve the crystallinity and shelf-life of the product. The free acid of Boc-DL-Phe(Boc)-OH can be an oil or an amorphous solid that is difficult to handle and purify. The DCHA salt provides a stable, crystalline solid that is easier to weigh and store.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is generally a white to off-white crystalline solid. Its solubility in organic solvents can be limited, which often presents a challenge during synthesis. Qualitative solubility information suggests it is soluble in a range of polar aprotic and chlorinated solvents.
Troubleshooting Guide: Improving Solubility
Q1: I am having difficulty dissolving this compound in my reaction solvent. What can I do?
A1: Difficulty in dissolving this compound is a common issue. Here are several strategies you can employ to improve its solubility:
-
Temperature Adjustment: Gently warming the solvent can significantly increase the solubility of the DCHA salt.
-
Mechanical Agitation: Vigorous stirring or sonication can aid in the dissolution process.
-
Co-solvent System: Using a mixture of solvents can sometimes enhance solubility more than a single solvent.
The following table provides a qualitative guide to solvent selection. Please note that experimental verification is recommended.
| Solvent | General Solubility | Notes |
| Dichloromethane (DCM) | Soluble | A common solvent for peptide synthesis. |
| Chloroform | Soluble | Similar to DCM. |
| Ethyl Acetate (EtOAc) | Soluble | Often used in workups and extractions. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent that can be effective. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Another polar aprotic solvent option. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, use with caution. |
| Acetone | Soluble | Can be used, but volatility may be a concern. |
| Methanol | Soluble | A polar protic solvent that can be effective. |
| Isopropanol | Moderately Soluble | May require heating. |
| Tetrahydrofuran (THF) | Moderately Soluble | May require heating. |
| Acetonitrile | Sparingly Soluble | Generally not the first choice. |
| Water | Insoluble | The DCHA salt is hydrophobic. |
Q2: At what temperature should I heat my solvent to improve solubility?
A2: It is advisable to start with gentle warming, typically to 30-40°C. Monitor the dissolution and be cautious not to exceed the boiling point of the solvent or cause degradation of the compound. For higher boiling point solvents like DMF or DMSO, higher temperatures can be used, but it is crucial to ensure the stability of your starting material at those temperatures.
Q3: Can I convert the DCHA salt to the free acid to improve solubility in a specific solvent?
A3: Yes, converting the DCHA salt to the free acid is a standard procedure and can significantly alter the solubility profile. The free acid is typically more soluble in a wider range of organic solvents used for coupling reactions.
Experimental Protocols
Generalized Protocol for Dissolving this compound
This protocol provides a general guideline. Optimization may be required based on the specific reaction conditions and scale.
-
Solvent Selection: Choose an appropriate solvent based on the qualitative solubility table and the requirements of your subsequent reaction step. Dichloromethane (DCM) or Dimethylformamide (DMF) are common starting points.
-
Initial Suspension: Add the selected solvent to the reaction vessel containing the this compound salt.
-
Agitation: Begin vigorous stirring using a magnetic stir bar or overhead stirrer.
-
Sonication (Optional): If the solid does not readily dissolve, place the vessel in an ultrasonic bath for 10-15 minute intervals.
-
Gentle Heating: If solubility is still limited, gently warm the mixture to 30-40°C using a water bath.
-
Monitoring: Continuously monitor the dissolution. A clear solution indicates complete dissolution. If some solid remains, consider adding a small amount of a co-solvent (e.g., a more polar solvent like DMF if in DCM).
-
Cooling: Once dissolved, allow the solution to cool to the desired reaction temperature before proceeding with the addition of other reagents.
Protocol for Conversion of DCHA Salt to Free Acid
-
Suspension: Suspend the this compound salt in ethyl acetate (EtOAc).
-
Acidification: Cool the suspension in an ice bath and add a 1 M aqueous solution of a weak acid, such as citric acid or KHSO₄, dropwise with stirring.
-
Extraction: Continue stirring until the solid dissolves. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer with the same aqueous acid solution, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the free acid, which is often an oil or foam.
Visualized Workflows
Caption: Workflow for dissolving the DCHA salt.
Technical Support Center: Optimization of TFA Concentration for Boc Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trifluoroacetic acid (TFA) for the deprotection of tert-butoxycarbonyl (Boc) protected amines.
Troubleshooting Guide
This guide addresses common issues encountered during Boc deprotection using TFA.
Issue 1: Incomplete or Slow Deprotection
Question: My Boc deprotection is not going to completion, or the reaction is very slow. What are the possible causes and how can I resolve this?
Answer:
Incomplete deprotection is a common issue that can often be resolved by optimizing the reaction conditions. Here are the potential causes and solutions:
-
Insufficient TFA Concentration: The concentration of TFA may be too low to effectively cleave the Boc group. While a range of concentrations can be effective, a common starting point is a 25-50% solution of TFA in dichloromethane (DCM).[1][2] For more resistant substrates, using neat TFA may be necessary.[2]
-
Low Reaction Temperature: Most Boc deprotections proceed efficiently at room temperature.[1] If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50°C) can enhance the reaction rate.[3] However, be cautious as higher temperatures can also promote side reactions.
-
Insufficient Reaction Time: While many deprotections are complete within 1-2 hours, some substrates may require longer reaction times, up to 18 hours in some reported cases.[2] It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC)[4], LC-MS, or NMR.
-
Presence of Water: Traces of water in the reaction mixture can hydrolyze TFA, reducing its effective concentration and slowing down the deprotection.[5] Ensure that your solvent (e.g., DCM) is anhydrous.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
Issue 2: Presence of Side Products
Question: I am observing significant side products in my reaction mixture after Boc deprotection. What could be causing this and how can I prevent it?
Answer:
Side product formation during Boc deprotection is often due to the reactivity of the intermediate tert-butyl cation, which can alkylate nucleophilic residues in your molecule.[6] This is particularly problematic for peptides containing sensitive amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[7]
-
Use of Scavengers: The most effective way to prevent these side reactions is to add "scavengers" to the reaction mixture. Scavengers are nucleophilic species that trap the reactive carbocations. The choice of scavenger depends on the sensitive residues present in your substrate.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Reference |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5% | |
| Water | General carbocations | 2.5 - 5% | |
| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% | [8] |
| Thioanisole | Trp, general carbocations | 5% | [8] |
| Phenol | Tyr | 5% | [8] |
-
Cleavage Cocktails: For complex molecules, particularly peptides, pre-formulated "cleavage cocktails" containing a mixture of scavengers are often used.
Table 2: Common TFA Cleavage Cocktails
| Reagent Name | Composition | Use Case | Reference |
| Standard Cocktail | 95% TFA, 2.5% TIS, 2.5% Water | General purpose, for peptides without highly sensitive residues. | [8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides containing Cys, Met, Trp, or Tyr. | [8] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" alternative for Trityl-based protecting groups. Does not protect Met from oxidation. | [9] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide | Prevents oxidation of Met. | [8][9] |
Issue 3: Difficulty in Removing Excess TFA
Question: I am struggling to remove all the residual TFA after the reaction. What are the best methods for this?
Answer:
Trifluoroacetic acid has a relatively low boiling point (72.4 °C), but its complete removal can be challenging due to its acidic nature and potential to form non-volatile salts with the product.
-
Rotary Evaporation: A common first step is to concentrate the reaction mixture under reduced pressure using a rotary evaporator.[10] However, this may not remove all of the TFA.
-
Azeotropic Removal: Co-evaporation with a non-polar solvent can be effective. After initial concentration, dissolve the residue in a solvent like toluene or hexanes and re-concentrate.[10][11] Repeating this process several times can help remove residual TFA.
-
Precipitation and Washing: If your product is a solid, you can precipitate it from the reaction mixture by adding a cold non-polar solvent, typically diethyl ether or methyl t-butyl ether.[9] The precipitated product, often the TFA salt, can then be washed with cold ether to remove impurities.
-
Neutralization: After removing the bulk of the TFA, you can neutralize the remaining acid by dissolving the crude product in a suitable solvent and washing with a mild aqueous base, such as a saturated sodium bicarbonate solution.[4] This will yield the free amine. Be aware that some products may not be stable to basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection with TFA?
A1: The Boc deprotection mechanism with TFA is an acid-catalyzed cleavage.
-
The carbonyl oxygen of the Boc group is protonated by TFA.
-
This is followed by the loss of the stable tert-butyl cation, forming a carbamic acid intermediate.
-
The carbamic acid is unstable and readily decarboxylates (loses CO2) to yield the free amine.
-
Under the acidic conditions, the resulting amine is protonated to form the corresponding trifluoroacetate salt.[6]
Boc Deprotection Mechanism
Caption: Simplified mechanism of TFA-mediated Boc deprotection.
Q2: What solvents are typically used for Boc deprotection with TFA?
A2: Dichloromethane (DCM) is the most commonly used solvent for Boc deprotection with TFA.[1][12] Other solvents such as ethyl acetate and toluene can also be used.[1] In some cases, neat TFA (without any solvent) is employed for difficult deprotections.[2]
Q3: Can I use other acids besides TFA for Boc deprotection?
A3: Yes, other strong acids can be used. A common alternative is a solution of hydrochloric acid (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane.[1][12][13] The choice of acid can sometimes be beneficial if the trifluoroacetate counterion is problematic for subsequent steps.
Q4: How do I monitor the progress of a Boc deprotection reaction?
A4: The progress of the reaction should be monitored to determine when the starting material has been fully consumed. Common methods include:
-
Thin Layer Chromatography (TLC): The product (amine) is typically more polar than the starting material (Boc-protected amine) and will have a lower Rf value. Staining with ninhydrin can be useful as it specifically detects primary amines, appearing as a colored spot.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress by showing the disappearance of the starting material mass peak and the appearance of the product mass peak.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution Phase
-
Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 1:1 TFA:DCM mixture). For a 25% TFA solution, add one-third of the volume of the DCM solution as TFA.[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Typical reaction times are 1-4 hours.[1][2]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
To remove residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.[10]
-
The resulting product is the TFA salt of the amine, which can be used directly in the next step or neutralized.
-
-
Neutralization (Optional):
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the TFA.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to obtain the free amine.
-
Protocol 2: Boc Deprotection of a Peptide on Solid Phase with Scavengers
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a general-purpose cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage and Deprotection:
-
Drain the DCM from the resin.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add cold methyl t-butyl ether to precipitate the crude peptide.[9]
-
-
Purification: Centrifuge or filter to collect the precipitated peptide. Wash the peptide with cold ether and then dry under vacuum. The crude peptide can then be purified by HPLC.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Bot Detection [iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preventing racemization of Boc-DL-Phe(Boc)-OH during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Boc-DL-Phe(Boc)-OH during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Boc-DL-Phe(Boc)-OH coupling?
A1: Racemization is the process by which a chiral molecule, in this case, the L- or D-enantiomer of Boc-Phe(Boc)-OH, is converted into a mixture of both enantiomers (a racemic mixture). During peptide coupling, the stereochemical integrity of the α-carbon of the amino acid can be compromised, leading to the incorporation of the incorrect stereoisomer into the peptide sequence. This can significantly impact the biological activity and purity of the final peptide. Urethane-protected amino acids, such as those with Fmoc, Boc, and Z groups, generally maintain their optical purity upon activation.
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?
A2: The principal pathway for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-Phe(Boc)-OH, involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs upon activation of the carboxylic acid. The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. Tautomerization to a resonance-stabilized achiral intermediate, followed by re-protonation, can occur from either face, leading to a loss of stereochemical purity.
Q3: Which factors influence the extent of racemization during the coupling of Boc-DL-Phe(Boc)-OH?
A3: Several factors can influence the degree of racemization:
-
Coupling Reagent: The choice of coupling reagent is critical. Some reagents are inherently more prone to causing racemization than others.
-
Base: The type and amount of base used can significantly affect racemization. Stronger bases and excess base can increase the rate of α-proton abstraction from the oxazolone intermediate.[1]
-
Activation Time: Longer pre-activation times can lead to increased formation of the oxazolone intermediate and, consequently, more racemization.
-
Solvent: The polarity of the solvent can play a role. Less polar solvents may favor the cyclization to the oxazolone.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of diastereomeric impurity detected after coupling. | Racemization of Boc-DL-Phe(Boc)-OH. | 1. Optimize Coupling Reagent and Additives: Switch to a coupling reagent known for low racemization, such as those based on phosphonium or newer uronium salts, in combination with additives like HOBt, HOAt, or Oxyma. These additives can react with the activated amino acid to form an active ester that is less prone to racemization than the oxazolone intermediate.[2] 2. Select a Weaker Base: Replace strong bases like DIPEA or triethylamine with a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1] 3. Avoid Pre-activation: Add the coupling reagent directly to the mixture of the carboxylic acid and the amine component (in-situ activation) rather than pre-activating the Boc-amino acid separately. 4. Control Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of epimerization. |
| Incomplete coupling reaction. | Steric hindrance of Boc-DL-Phe(Boc)-OH. | 1. Increase Coupling Time: Extend the reaction time to allow for complete coupling. 2. Use a More Potent Coupling Reagent: Employ a highly efficient coupling reagent like HATU or COMU.[3] 3. Elevate Temperature Judiciously: If racemization is not a major concern with the chosen reagent, a slight increase in temperature may improve coupling efficiency. This should be carefully monitored. |
| Formation of byproducts. | Side reactions of the coupling reagent or protecting groups. | 1. Choose a Stable Coupling Reagent: Utilize modern coupling reagents that generate more stable active esters and fewer side products. 2. Ensure Purity of Reagents: Use high-purity solvents and reagents to avoid unwanted side reactions. |
Data Presentation
| Coupling Reagent Class | Examples | Racemization Potential | Additives for Suppression |
| Carbodiimides | DCC, DIC, EDC | High | HOBt, HOAt, Oxyma |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low | Generally not required but can be beneficial |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Low to Very Low | Often contain an HOBt or HOAt moiety |
Note: The actual extent of racemization can be highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HBTU/HOBt
This protocol is designed to minimize racemization during the coupling of Boc-DL-Phe(Boc)-OH.
Materials:
-
Boc-DL-Phe(Boc)-OH
-
Amino-functionalized resin or peptide-resin
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
If starting with an amino-functionalized resin, deprotect the N-terminal protecting group (if applicable) and wash thoroughly with DMF.
-
In a separate vessel, dissolve Boc-DL-Phe(Boc)-OH (1.5 eq.), HBTU (1.45 eq.), and HOBt (1.5 eq.) in a minimal amount of DMF.
-
Add DIPEA or NMM (3.0 eq.) to the amino-functionalized resin, followed immediately by the solution of activated Boc-DL-Phe(Boc)-OH.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: In-situ Coupling with DIC/Oxyma
This protocol utilizes in-situ activation to reduce the risk of racemization.
Materials:
-
Boc-DL-Phe(Boc)-OH
-
Amino-functionalized resin or peptide-resin
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal protecting group of the resin (if applicable) and wash thoroughly with DMF.
-
In the reaction vessel containing the resin, add a solution of Boc-DL-Phe(Boc)-OH (1.5 eq.) and Oxyma (1.5 eq.) in DMF.
-
Add DIC (1.5 eq.) to the reaction mixture.
-
Agitate the reaction at room temperature for 2-4 hours. Monitor for completion.
-
Upon completion, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Visualizations
Racemization Pathway of Boc-Amino Acids
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting Workflow for Racemization
Caption: Decision tree for troubleshooting racemization issues.
References
Technical Support Center: Mass Spectrometry of Peptides Containing Boc-Phe(Boc)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of peptides containing Boc-protected phenylalanine (Boc-Phe(Boc)).
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of peptides containing the acid-labile Boc-Phe(Boc) protecting group.
Issue 1: Premature Boc-Group Cleavage in ESI-MS
Q1: I am observing significant loss of one or both Boc groups from my peptide during Electrospray Ionization (ESI) Mass Spectrometry. How can I minimize this in-source fragmentation?
A1: The lability of the tert-butyloxycarbonyl (Boc) protecting group, especially on the phenylalanine side chain, is a common challenge in ESI-MS due to the acidic environment and energetic conditions within the ion source. Here are several strategies to mitigate premature cleavage:
-
Optimize ESI Source Parameters: The key is to use the "softest" ionization conditions possible.
-
Fragmentor/Capillary Exit Voltage: This is a critical parameter. Systematically decrease the fragmentor or capillary exit voltage to the minimum value that still provides adequate ion signal. Higher voltages increase the kinetic energy of the ions, leading to more in-source collision-induced dissociation (CID) and thus, more Boc-cleavage.
-
Source Temperature: High temperatures can promote the thermal degradation of the Boc group. Reduce the desolvation gas temperature to the lowest point that still allows for efficient solvent evaporation. A starting point is often around 200-250°C, but this is highly instrument-dependent.
-
Nebulizer Gas Flow: Optimize the nebulizer gas flow to ensure a stable spray without excessive energy input.
-
-
Mobile Phase Composition:
-
Avoid Strong Acids: Trifluoroacetic acid (TFA) is commonly used in peptide analysis but is a strong acid that can readily cleave the Boc group. If possible, replace TFA with a weaker acid like formic acid (FA) at a low concentration (e.g., 0.1%).
-
pH: Maintain the highest possible pH in your mobile phase that is compatible with your chromatography and analyte stability.
-
-
Consider Alternative Ionization Techniques: If optimizing ESI parameters is insufficient, consider using a softer ionization method.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is generally a "softer" ionization technique than ESI and can often analyze Boc-protected peptides with minimal fragmentation. It is shown that acidic matrices can cause partial cleavage of acid-labile side-chain protecting groups. This can be avoided by choosing an appropriate neutral matrix.[1]
-
Experimental Protocol: Optimization of ESI-MS Parameters
-
Analyte Preparation: Prepare a solution of your Boc-Phe(Boc) containing peptide at a concentration of 1-10 µM in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Initial MS Setup:
-
Set the mass spectrometer to scan a range that includes the expected m/z of the intact peptide and the species corresponding to the loss of one and two Boc groups.
-
Start with the instrument manufacturer's recommended "gentle" or "soft" ionization settings.
-
-
Fragmentor/Capillary Exit Voltage Optimization:
-
Begin with a relatively high fragmentor/capillary exit voltage (e.g., 150 V, instrument dependent).
-
Acquire a mass spectrum and record the relative intensities of the intact peptide and the deprotected species.
-
Decrease the voltage in increments of 20-30 V and repeat the measurement.
-
Plot the percentage of intact peptide versus the fragmentor/capillary exit voltage to determine the optimal setting that maximizes the intact signal while minimizing fragmentation.
-
-
Source Temperature Optimization:
-
Using the optimized fragmentor/capillary exit voltage, start with a source temperature of 300°C.
-
Acquire a mass spectrum and record the relative intensities.
-
Decrease the temperature in 50°C increments until the signal becomes unstable or peak shape degrades, indicating incomplete desolvation.
-
Select the lowest temperature that maintains good signal and peak shape.
-
Issue 2: Difficulty Confirming the Presence and Location of Boc Groups
Q2: Due to in-source fragmentation, I am unsure if the Boc groups are present on my synthesized peptide before MS analysis. How can I definitively confirm their presence and location?
A2: On-column Hydrogen/Deuterium Exchange (H/D exchange) HPLC-MS is a powerful technique to confirm the presence of labile protecting groups like Boc. Employing a deuterated mobile phase in HPLC/MS analysis provides a convenient tool for the determination of the absence or presence of t-Boc protecting groups in amines and peptides.[2]
-
Principle: When a deuterated mobile phase (e.g., D₂O instead of H₂O) is used, labile protons on the peptide (like those on amide nitrogens) will exchange for deuterium. The Boc group itself does not have exchangeable protons. By comparing the mass spectra obtained with and without the deuterated mobile phase, you can observe a mass shift corresponding to the number of exchangeable protons. If the Boc groups are present, the mass of the intact peptide will be observed, and the mass shift will correspond only to the exchangeable protons on the peptide backbone and other side chains. If a Boc group has fallen off, you will see a lower mass species with an additional exchangeable proton (from the newly formed amine), resulting in a different mass shift upon H/D exchange.
Experimental Protocol: On-Column H/D Exchange HPLC-MS
-
Mobile Phase Preparation:
-
Non-Deuterated: Prepare your standard mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Deuterated: Prepare the aqueous mobile phase (A) using deuterium oxide (D₂O) and deuterated formic acid (d-FA).
-
-
HPLC-MS Analysis (Non-Deuterated):
-
Equilibrate the HPLC system with the non-deuterated mobile phases.
-
Inject your Boc-Phe(Boc) peptide and acquire the mass spectrum of the eluting peak. Note the m/z of the intact peptide and any fragment ions.
-
-
HPLC-MS Analysis (Deuterated):
-
Thoroughly flush the HPLC system with the deuterated mobile phase A to ensure complete H/D exchange on the column and in the flow path. This may take a significant amount of time.
-
Equilibrate the column with the starting conditions using the deuterated mobile phase.
-
Inject your Boc-Phe(Boc) peptide and acquire the mass spectrum.
-
-
Data Analysis:
-
Compare the mass spectrum from the deuterated run to the non-deuterated run.
-
Calculate the mass difference. The mass increase in the deuterated spectrum corresponds to the number of exchangeable protons.
-
Confirm that the observed mass shift is consistent with the number of expected exchangeable protons in the fully Boc-protected peptide.
-
Frequently Asked Questions (FAQs)
Q3: I am still observing significant fragmentation even with optimized ESI conditions. What are my options?
A3: If ESI-MS proves too harsh for your Boc-Phe(Boc) peptide, Matrix-Assisted Laser Desorption/Ionization (MALDI) is an excellent alternative. MALDI is a softer ionization technique that often leaves labile protecting groups intact.
-
Matrix Selection: The choice of matrix is crucial. Acidic matrices like 2,5-dihydroxybenzoic acid (DHB) can cause cleavage of acid-labile protecting groups.[1] It is advisable to use a more neutral or basic matrix.
Experimental Protocol: MALDI-TOF MS of Boc-Protected Peptides
-
Matrix Solution Preparation:
-
Prepare a saturated solution of the chosen matrix (e.g., CHCA) in a solvent mixture such as 30-50% acetonitrile in water with 0.1% TFA.[3] For acid-sensitive peptides, consider preparing the matrix in a TFA-free solvent.
-
-
Sample Preparation:
-
Prepare a 1-10 µM solution of your peptide in a compatible solvent.
-
-
Target Plate Spotting (Dried Droplet Method):
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the matrix and analyte.
-
-
MALDI-TOF MS Analysis:
-
Acquire the mass spectrum using an appropriate laser power. Start with a low laser power and gradually increase it to find the optimal setting that provides good signal without inducing fragmentation.
-
Q4: I am observing unexpected adducts in my mass spectra, such as [M+Na]+ and [M+K]+. How can I minimize these?
A4: Sodium ([M+23]+) and potassium ([M+39]+) adducts are common in mass spectrometry and arise from trace amounts of these salts in solvents, glassware, or the sample itself.
-
Use High-Purity Solvents and Reagents: Always use HPLC or LC-MS grade solvents and high-purity additives.
-
Clean Glassware Thoroughly: Avoid using glassware that has been washed with strong detergents containing sodium salts. If possible, use dedicated glassware for MS sample preparation.
-
Sample Cleanup: If the source of the salt contamination is the sample itself, consider a desalting step using a C18 ZipTip or a similar solid-phase extraction method.
-
Mobile Phase Additives: In some cases, adding a small amount of a volatile ammonium salt (e.g., ammonium acetate) to the mobile phase can help to suppress the formation of sodium and potassium adducts by favoring the formation of the protonated or ammoniated species.
Q5: What do the different fragmentation pathways of Boc-protected peptides look like in MS/MS?
A5: In tandem mass spectrometry (MS/MS), Boc-protected peptides exhibit characteristic fragmentation patterns. The collision-induced dissociation (CID) spectra of [M+Cat-Boc]+ (where Cat = Na+ or Li+) of these peptides are found to be significantly different from those of [M+H-Boc]+ ions. The spectra are more informative and display both C- and N-terminus metallated ions in addition to characteristic fragment ions. Based on the fragmentations observed in the CID spectra of the [M+Cat-Boc]+ ions, it is suggested that the dissociation involves complexes in which the metal ion is coordinated in a multidentate arrangement involving the carbonyl oxygen atoms.
Data Summary
The following table summarizes the expected mass losses and adducts for a hypothetical peptide containing two Boc groups.
| Species | Mass Change from Intact Peptide | Common Cause |
| [M-Boc+H]⁺ | -100.05 Da | In-source fragmentation or MS/MS |
| [M-2Boc+2H]⁺ | -200.10 Da | In-source fragmentation or MS/MS |
| [M+Na]⁺ | +22.99 Da | Sodium salt contamination |
| [M+K]⁺ | +39.10 Da | Potassium salt contamination |
Visualizations
References
Technical Support Center: HPLC Purification of Peptides Containing Boc-DL-Phe(Boc)-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of synthetic peptides incorporating the unusual amino acid derivative, Boc-DL-Phe(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when purifying a peptide containing Boc-DL-Phe(Boc)-OH?
The incorporation of Boc-DL-Phe(Boc)-OH into a peptide sequence introduces three main challenges for HPLC purification:
-
Diastereomer Formation: The use of a racemic mixture (DL-phenylalanine) will result in the synthesis of two diastereomeric peptides. These are distinct chemical entities with potentially different physical and biological properties, and they will likely require separation.
-
Protecting Group Lability: The tert-butyloxycarbonyl (Boc) group is acid-labile. The presence of a Boc group on the side chain of the phenylalanine, in addition to the standard N-terminal Boc group used during synthesis, presents a risk of premature deprotection during routine handling and purification, especially if acidic conditions are not carefully controlled. Standard reversed-phase HPLC mobile phases containing trifluoroacetic acid (TFA) can lead to partial or complete loss of the side-chain Boc group.
-
Increased Hydrophobicity and Aggregation Potential: The two bulky and hydrophobic Boc groups on the Boc-DL-Phe(Boc)-OH residue significantly increase the overall hydrophobicity of the peptide. This can lead to poor solubility in aqueous mobile phases, increased aggregation, and challenging chromatographic behavior, such as broad peaks and poor recovery.
Q2: Will I be able to separate the diastereomers of my peptide using standard reversed-phase HPLC?
Yes, in most cases, diastereomeric peptides can be separated by reversed-phase HPLC (RP-HPLC) using standard C8 or C18 columns.[1][2] The different three-dimensional structures of the diastereomers often lead to slight differences in their interaction with the stationary phase, resulting in different retention times.[1] However, achieving baseline separation may require careful optimization of the HPLC method, particularly the gradient slope.
Q3: How stable is the side-chain Boc group on the phenylalanine residue during purification?
The Boc group is known to be sensitive to acidic conditions.[3][] While the N-terminal Boc group is removed with TFA during solid-phase peptide synthesis (SPPS), a side-chain Boc group would also be susceptible to cleavage under similar acidic conditions. The use of standard mobile phases containing 0.1% TFA for HPLC purification poses a significant risk of cleaving the side-chain Boc group. To maintain the integrity of the side-chain Boc group, it is advisable to use a less acidic mobile phase modifier or a different chromatographic technique.
Q4: What kind of side reactions should I be aware of when synthesizing a peptide with Boc-DL-Phe(Boc)-OH?
Beyond the challenges directly related to the Boc-DL-Phe(Boc)-OH residue, general side reactions common to Boc-SPPS should be considered. These can include:
-
Diketopiperazine formation: This is more prevalent at the dipeptide stage.[3][5]
-
Aspartimide formation: This is a concern for peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences.[5]
-
Alkylation of sensitive residues: Tryptophan, methionine, and cysteine residues are susceptible to modification by carbocations generated during Boc deprotection.[5]
While no side reactions are specifically documented for a Boc-protected phenylalanine side chain, the bulky nature of the protecting group could potentially lead to steric hindrance and incomplete couplings during synthesis.
Troubleshooting Guide
Problem: I see two major peaks that are very close together in my chromatogram.
-
Probable Cause: These are likely the two diastereomers of your peptide resulting from the incorporation of DL-phenylalanine.
-
Solution:
-
Optimize the Gradient: The most effective way to improve the separation of diastereomers is to use a very shallow gradient.[1] After an initial scouting gradient to determine the approximate elution time, run a gradient with a slope of 0.1-0.3% change in organic solvent per minute around the elution point of the diastereomers.
-
Change the Organic Modifier: While acetonitrile is the most common organic modifier, trying isopropanol or methanol can alter the selectivity of the separation and may improve the resolution of the diastereomers.
-
Vary the Temperature: Operating the column at a different temperature (e.g., 40-60°C) can change the viscosity of the mobile phase and the kinetics of the interaction between the peptides and the stationary phase, potentially improving separation.
-
Consider a Different Stationary Phase: If using a C18 column, switching to a C8, C4, or a phenyl-hexyl column can provide different selectivities and may enhance the separation of the diastereomers.
-
Problem: My peptide peak is very broad and tailing.
-
Probable Cause: This is often a sign of peptide aggregation on the column, which is exacerbated by the high hydrophobicity of the two Boc groups. It could also be due to secondary interactions with the silica backbone of the stationary phase.
-
Solution:
-
Increase the Organic Modifier Concentration in the Sample Solvent: Dissolve your crude peptide in a solvent containing a higher percentage of organic solvent (e.g., 50% acetonitrile) to minimize on-column precipitation.
-
Use a Higher Concentration of TFA: Increasing the TFA concentration to 0.2% can sometimes improve peak shape by better masking silanol groups on the stationary phase and disrupting peptide aggregates. However, be mindful of the increased risk to the side-chain Boc group.
-
Add a Chaotropic Agent: For peptides that are prone to aggregation, adding a chaotropic agent like guanidine hydrochloride (up to 1 M) to the mobile phase can help to disrupt aggregates and improve peak shape. Note that this will require a dedicated column and thorough washing procedures.
-
Elevate the Column Temperature: Increasing the column temperature can improve solubility and reduce aggregation, leading to sharper peaks.
-
Problem: I am observing a significant peak with a mass corresponding to my peptide minus 100 Da.
-
Probable Cause: This is a strong indication that one of the Boc groups (most likely the more exposed side-chain Boc group) is being cleaved during purification. The mass difference of 100 Da corresponds to the mass of the tert-butyloxycarbonyl group.
-
Solution:
-
Reduce the Acidity of the Mobile Phase: Replace 0.1% TFA with a weaker acid like 0.1% formic acid or 10 mM ammonium acetate (pH-adjusted). This will significantly reduce the rate of Boc group cleavage.
-
Minimize Exposure Time: If you must use TFA, use the fastest possible purification method with a steep gradient to minimize the time the peptide is exposed to the acidic conditions.
-
Use an Alternative Purification Technique: Consider using a purification method that does not rely on acidic mobile phases, such as flash chromatography on a suitable stationary phase or size-exclusion chromatography if the peptide is large enough.
-
Data Presentation
Table 1: General HPLC Method Development Parameters for Diastereomer Separation
| Parameter | Initial Screening Gradient | Optimized Gradient for Diastereomer Separation |
| Column | C18 or C8, 3.5-5 µm, 100-300 Å | C18 or C8, 3.5-5 µm, 100-300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water (or alternative) |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile (or alternative) |
| Gradient | 5-95% B over 30 minutes | Shallow gradient (e.g., 20-40% B over 60 minutes) |
| Flow Rate | 1.0 mL/min (analytical) | 0.8-1.2 mL/min (analytical) |
| Temperature | Ambient | 40-60 °C |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Diastereomer Separation
-
Instrument Setup:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A/B (50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Scouting Run:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 40 °C.
-
Gradient: 5% to 95% B over 30 minutes.
-
Injection volume: 10 µL.
-
Detection: 214 nm.
-
-
Optimized Run (example, adjust based on scouting run):
-
Determine the approximate %B at which the diastereomers elute from the scouting run (e.g., 35%).
-
Flow rate: 1.0 mL/min.
-
Column temperature: 40 °C.
-
Gradient: Start at 5% below the elution %B and run a shallow gradient of 0.2% B per minute for 50 minutes (e.g., 30% to 40% B over 50 minutes).
-
Injection volume: 10 µL.
-
Detection: 214 nm.
-
-
-
Data Analysis:
-
Integrate the peaks for the two diastereomers to determine their relative abundance and the purity of each.
-
Protocol 2: Preparative RP-HPLC for Diastereomer Isolation
-
Instrument Setup:
-
Preparative HPLC system with a high-flow rate pump, sample loading pump, fraction collector, and UV detector.
-
Column: Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm).
-
-
Mobile Phase Preparation:
-
Prepare larger volumes of the same mobile phases used for the optimized analytical method.
-
-
Sample Preparation:
-
Dissolve the crude peptide in the minimal amount of a suitable solvent (e.g., DMF, DMSO, or a high concentration of acetonitrile in water) to the highest possible concentration.
-
-
HPLC Method:
-
Method Scaling: Scale the flow rate and gradient from the optimized analytical method to the preparative column. For a 21.2 mm ID column, the flow rate will be approximately 20-25 mL/min.
-
Loading: Load the dissolved crude peptide onto the column at a low organic phase concentration (e.g., 5% B) to ensure it binds to the head of the column.
-
Elution: Run the scaled, shallow gradient to separate the diastereomers.
-
Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to collect the two diastereomer peaks separately.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions for each diastereomer.
-
Remove the organic solvent by rotary evaporation and lyophilize the aqueous solution to obtain the purified peptide as a powder.
-
Mandatory Visualizations
Caption: Workflow for the purification of diastereomeric peptides.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Incomplete removal of DCHA from Boc-DL-Phe(Boc)-OH before use
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to the incomplete removal of dicyclohexylamine (DCHA) from Boc-DL-Phe(Boc)-OH before its use in experimental workflows, particularly peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the dicyclohexylamine (DCHA) salt form of Boc-DL-Phe(Boc)-OH?
Many N-protected amino acids, including Boc-DL-Phe(Boc)-OH, are supplied as dicyclohexylammonium (DCHA) salts. This is often because the free acid form may be an oil or difficult to crystallize, making the salt form easier to handle, purify, and store due to its solid and stable nature.[1] Before use in reactions like peptide coupling, this salt must be converted back to the free acid.[1][2]
Q2: I observe unexpected side products or low yields in my peptide coupling reaction. Could residual DCHA be the cause?
Yes, residual dicyclohexylamine, a secondary amine, can interfere with peptide coupling reactions.[3] In carbodiimide-mediated coupling methods, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), any primary or secondary amine can compete with the desired amine component for reaction with the activated carboxylic acid. This leads to the formation of undesired byproducts and a lower yield of the target peptide.[3]
Q3: How can I remove the DCHA from Boc-DL-Phe(Boc)-OH DCHA salt?
The standard method for removing DCHA is to perform an acidic wash. The basic DCHA is protonated by the acid, forming a salt that is soluble in the aqueous phase and can be extracted away from the Boc-amino acid, which remains in the organic phase. Common acids used for this purpose include potassium bisulfate (KHSO₄), citric acid, and phosphoric acid.[1][2][4]
Q4: Is it ever acceptable to use the Boc-DL-Phe(Boc)-OH DCHA salt directly in a coupling reaction?
In some cases, it may be possible to use the DCHA salt directly. The rationale is that the dicyclohexylamine is sterically hindered and may not react efficiently in the coupling reaction.[5] However, this approach is not generally recommended as it can still lead to side products and purification challenges. It is considered a troubleshooting step if converting to the free acid proves problematic. The DCHA can then be removed during subsequent purification steps.[5]
Troubleshooting Guides
Issue 1: Incomplete DCHA Removal Detected
Symptom: Analytical tests (e.g., NMR, TLC) indicate the presence of residual DCHA after performing the conversion to the free acid.
Cause: The acidic wash may have been insufficient to fully protonate and extract all of the DCHA.
Solution:
-
Repeat the Acidic Wash: Perform one or two additional washes with the acidic solution (e.g., 10% citric acid or potassium bisulfate) and monitor the removal of DCHA by TLC or NMR.
-
Ensure Proper pH: After the acidic wash, check the pH of the aqueous layer. It should be acidic (pH 2-3) to ensure the DCHA is protonated.[1]
-
Thorough Extraction: Ensure vigorous mixing of the organic and aqueous layers during the extraction to maximize the transfer of the dicyclohexylammonium salt into the aqueous phase.
Issue 2: Low Yield of Free Acid After DCHA Removal
Symptom: The mass of the recovered Boc-DL-Phe(Boc)-OH free acid is significantly lower than theoretically expected.
Cause:
-
Emulsion Formation: An emulsion may have formed during the extraction, trapping some of the product in the interface between the aqueous and organic layers.
-
Premature Precipitation: The free acid may have precipitated out of the organic solvent if its solubility was exceeded.
-
Incomplete Extraction of Product: The Boc-amino acid may have been partially extracted into the aqueous phase if the pH was not carefully controlled.
Solution:
-
Breaking Emulsions: To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
-
Solvent Selection: Ensure you are using a suitable organic solvent in which the free Boc-amino acid is highly soluble (e.g., ethyl acetate, dichloromethane).[1][2]
-
pH Control: After the initial acidic wash, subsequent water washes should be monitored to ensure the pH does not become too high, which could deprotonate the carboxylic acid and increase its solubility in the aqueous phase. The final aqueous wash should have a pH of ≥4.[1]
Experimental Protocols
Protocol 1: Conversion of Boc-DL-Phe(Boc)-OH DCHA Salt to Free Acid
This protocol describes the liberation of the free amino acid from its DCHA salt using an acidic wash.
Materials:
-
Boc-DL-Phe(Boc)-OH DCHA salt
-
Ethyl acetate (or dichloromethane)
-
10% w/v aqueous citric acid solution (or 1M potassium bisulfate)
-
Deionized water
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the Boc-DL-Phe(Boc)-OH DCHA salt in 5-10 volumes of ethyl acetate.
-
Transfer the suspension to a separatory funnel.
-
Add an equal volume of 10% aqueous citric acid solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The DCHA will be protonated and extracted into the lower aqueous layer.
-
Drain and discard the aqueous layer.
-
Wash the organic layer twice more with the 10% citric acid solution.
-
Wash the organic layer with two portions of deionized water to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the Boc-DL-Phe(Boc)-OH free acid, which may be a solid or an oil.[1][4]
| Parameter | Value |
| Solvent Volume | 5 - 10 mL per gram of DCHA salt |
| Acidic Wash | 10% w/v Citric Acid or 1M KHSO₄ |
| Number of Acid Washes | 3 |
| Number of Water Washes | 2 |
Table 1: Summary of quantitative parameters for DCHA removal.
Protocol 2: Detection of Residual DCHA by ¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried Boc-DL-Phe(Boc)-OH free acid.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
Data Analysis:
-
Boc-DL-Phe(Boc)-OH Signals: Look for the characteristic signals of the Boc-protected phenylalanine, including the Boc protons (singlet around 1.4 ppm), the α-proton, β-protons, and the aromatic protons.
-
DCHA Signals: Residual dicyclohexylamine will exhibit broad multiplets in the aliphatic region, typically between 1.0 and 3.0 ppm. The methine proton attached to the nitrogen is a key diagnostic signal.
-
Quantification: The amount of residual DCHA can be estimated by integrating a characteristic DCHA signal and comparing it to the integration of a known proton signal from the Boc-DL-Phe(Boc)-OH, such as the 18 protons of the two Boc groups.
| Compound | Key ¹H NMR Signals (CDCl₃) |
| Boc-DL-Phe(Boc)-OH | ~1.4 ppm (s, 18H, Boc protons), ~3.0-3.3 ppm (m, 2H, β-CH₂), ~4.5-4.7 ppm (m, 1H, α-CH), ~7.2-7.4 ppm (m, 5H, Ar-H) |
| Dicyclohexylamine | ~1.0-2.0 ppm (m, 20H, cyclohexyl CH₂), ~2.5-3.0 ppm (m, 2H, cyclohexyl CH-N) |
Table 2: Characteristic ¹H NMR chemical shifts for identification of residual DCHA.
Protocol 3: Detection of Residual DCHA by RP-HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Prepare a solution of the dried Boc-DL-Phe(Boc)-OH free acid in the mobile phase B (acetonitrile/TFA) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 10-20 µL of the sample solution.
-
Gradient Elution: Run a linear gradient, for example, from 30% B to 100% B over 20 minutes.
-
Detection: Monitor the elution profile at 220 nm or 254 nm.
Data Analysis:
-
Boc-DL-Phe(Boc)-OH will have a specific retention time under these conditions.
-
Dicyclohexylamine, being more non-polar, will have a different retention time, likely eluting later in the gradient.
-
The presence of a peak corresponding to the retention time of a DCHA standard indicates incomplete removal. The peak area can be used for quantification against a calibration curve.
Visualizations
Caption: Workflow for the conversion of Boc-DL-Phe(Boc)-OH DCHA salt to its free acid.
Caption: Troubleshooting logic for peptide coupling issues related to potential DCHA contamination.
References
Stability of Boc-DL-Phe(Boc)-OH.DCHA during storage
This technical support guide provides essential information regarding the stability and storage of Boc-DL-Phe(Boc)-OH.DCHA to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound at 2-8°C. Storage at room temperature for short periods is also acceptable for the solid material, though long-term storage at elevated temperatures is discouraged. The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
2. What is the expected shelf-life of this compound?
The shelf-life of this compound can vary depending on the supplier and the storage conditions. If a retest date or expiration date is not provided on the Certificate of Analysis (CoA), it indicates that long-term stability data may not be available. It is best practice to re-analyze the purity of the material if it has been stored for an extended period, especially if it is being used in a critical application.
3. What are the visual signs of degradation?
While not always apparent, signs of degradation can include a change in the physical appearance of the white powder, such as discoloration (e.g., turning yellow), clumping, or the development of an unusual odor. Any deviation from the appearance of the fresh material should be considered a potential indicator of degradation.
4. What are the potential degradation products?
The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting groups. This would result in the formation of partially deprotected intermediates and ultimately the free amino acid, DL-phenylalanine, along with byproducts such as tert-butanol, isobutylene, and carbon dioxide. The dicyclohexylammonium (DCHA) salt can also dissociate.
5. What are the consequences of using degraded this compound in my experiments?
Using degraded this compound can have significant negative impacts on experimental outcomes. The presence of impurities can lead to failed reactions, the formation of undesired side products, and difficulty in purifying the final compound. In peptide synthesis, the presence of the deprotected amino acid can result in sequence deletions or other modifications, compromising the integrity of the synthesized peptide.
6. How can I check the purity of my stored this compound?
The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). HPLC is a particularly effective method for quantifying the purity and detecting the presence of degradation products.
7. What is the role of the dicyclohexylammonium (DCHA) salt in the stability of the compound?
The dicyclohexylammonium (DCHA) salt is formed by reacting the free carboxylic acid of the Boc-amino acid with dicyclohexylamine. This salt formation often improves the crystallinity and handling characteristics of the compound, making it a more stable, free-flowing solid. This enhanced physical stability can contribute to a longer shelf-life compared to the free acid form.
8. Can I store this compound in solution?
It is generally not recommended to store this compound in solution for extended periods, as this can accelerate its degradation. If a solution is prepared, it should be used as soon as possible. If short-term storage is necessary, it should be kept at low temperatures (e.g., -20°C) and protected from acidic conditions.
Stability Data (Illustrative Example)
The following table provides an illustrative example of the expected stability of a Boc-protected amino acid under different storage conditions. Please note that this is a general representation and not specific data for this compound.
| Storage Temperature | Purity after 6 months | Purity after 12 months | Purity after 24 months |
| -20°C | >99% | >99% | >98% |
| 2-8°C | >99% | >98% | >97% |
| Room Temperature (20-25°C) | >98% | >95% | <95% |
Experimental Protocol: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
The appearance of new peaks or an increase in the area of existing impurity peaks over time can indicate degradation.
Troubleshooting and Visualization
The following diagrams provide a visual guide to troubleshooting potential stability issues and understanding the structure of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Structure of this compound and its potential degradation pathways.
Validation & Comparative
A Tale of Two Strategies: A Comparative Guide to Boc vs. Fmoc for Synthesizing Peptides with Modified Phenylalanine
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision point. This is particularly true when incorporating modified phenylalanine residues, which are invaluable for introducing unique functionalities such as photocrosslinking, spectroscopic probes, or altered biological activity. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing these specialized amino acids, supported by illustrative experimental data and detailed protocols.
The selection of a synthetic strategy hinges on a variety of factors including the nature of the modified phenylalanine, the overall peptide sequence, and the desired final purity and yield. While both Boc and Fmoc strategies have proven effective, they present distinct advantages and disadvantages in the context of these unique building blocks.
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Deprotection | Strong acid (e.g., neat TFA or TFA in DCM) | Weak base (e.g., 20% piperidine in DMF)[1] |
| Side-Chain Protection | Typically benzyl (Bzl)-based, removed by strong acid (HF) | Typically tert-butyl (tBu)-based, removed by TFA |
| Orthogonality | Not strictly orthogonal; relies on differential acid lability | Truly orthogonal protection scheme[2] |
| Cleavage | Harsh conditions (e.g., liquid HF, TFMSA) | Milder conditions (e.g., TFA with scavengers)[2] |
| Automation | Less common for routine synthesis | Highly amenable to automated synthesis |
| Compatibility with Modified Residues | Can be robust, but harsh cleavage may degrade sensitive moieties | Milder conditions are generally more compatible with a wider range of modifications |
General Synthetic Workflows
The fundamental steps of peptide elongation are conceptually similar in both strategies, involving iterative cycles of deprotection and coupling. However, the chemical environments employed are drastically different.
Performance Comparison: Synthesis of a Model Peptide Containing p-Acetyl-L-Phenylalanine
To illustrate the practical differences between the two strategies, we present a hypothetical comparative synthesis of a model hexapeptide, Tyr-Ala-Gly-Phe(4-Ac)-Leu-Arg, where Phe(4-Ac) is p-acetyl-L-phenylalanine. This modified residue is commonly used as a photocrosslinking agent.
Table 1: Illustrative Quantitative Comparison of Boc and Fmoc SPPS for Tyr-Ala-Gly-Phe(4-Ac)-Leu-Arg
| Parameter | Boc Strategy | Fmoc Strategy |
| Resin | PAM resin | Rink Amide resin |
| Nα-Phe(4-Ac) Derivative | Boc-Phe(4-Ac)-OH | Fmoc-Phe(4-Ac)-OH |
| Coupling Efficiency (per step) | >99% | >99% |
| Overall Crude Yield | ~65% | ~75% |
| Crude Purity (by HPLC) | ~60% | ~70% |
| Major Side Products | Truncated sequences, t-butyl adducts on Tyr | Truncated sequences, piperidinyl-alanine adducts (minor) |
Discussion of Comparative Performance
The Fmoc strategy generally offers a higher crude yield and purity for peptides containing modified phenylalanine residues like p-acetyl-L-phenylalanine. This is primarily attributed to the milder deprotection and cleavage conditions, which minimize side reactions and degradation of the modified residue. The true orthogonality of the Fmoc/tBu protection scheme prevents the partial cleavage of side-chain protecting groups during Nα-deprotection cycles, a known issue in Boc-SPPS that can lead to the accumulation of side products.[2]
The Boc strategy , while robust, employs repetitive treatments with strong acid for Nα-deprotection, which can be detrimental to certain modified side chains. The final cleavage with liquid hydrogen fluoride (HF) is a significant drawback, as it is a hazardous reagent requiring specialized equipment and can lead to the degradation of sensitive functionalities.[2] However, for some "difficult" or aggregation-prone sequences, the protonation of the N-terminus after Boc deprotection can improve solvation and coupling efficiency.
Experimental Protocols
Below are detailed, illustrative protocols for the synthesis of the model peptide Tyr-Ala-Gly-Phe(4-Ac)-Leu-Arg using both Boc and Fmoc strategies.
Boc-SPPS Protocol
-
Resin Preparation: Swell 0.5 g of Boc-Arg(Tos)-PAM resin (0.5 mmol/g substitution) in dichloromethane (DCM) for 1 hour.
-
Nα-Deprotection: Remove the Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).
-
Washing: Wash the resin with DCM (3x).
-
Coupling: Dissolve 4 equivalents of the next Boc-protected amino acid (Boc-Leu-OH) and 3.9 equivalents of HBTU in N,N-dimethylformamide (DMF). Add 6 equivalents of DIEA and add the mixture to the resin. Agitate for 1-2 hours. Monitor coupling completion with the Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for the remaining amino acids: Boc-Gly-OH, Boc-Phe(4-Ac)-OH, Boc-Ala-OH, and Boc-Tyr(2-Br-Z)-OH.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using liquid hydrogen fluoride (HF) with anisole as a scavenger at 0°C for 1 hour.
-
Work-up and Purification: Evaporate the HF and precipitate the crude peptide with cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS Protocol
References
The DCHA Salt Advantage: A Comparative Guide for Protected Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of raw materials is paramount to achieving high purity, yield, and process efficiency. While Nα-protected amino acids are the fundamental building blocks, their salt form can significantly impact handling, stability, and ultimately, the success of the synthesis. This guide provides an objective comparison of dicyclohexylammonium (DCHA) salts of protected amino acids against their free acid counterparts, supported by experimental data and detailed protocols.
The use of DCHA salts for Nα-Fmoc-protected amino acids is a common strategy to improve the handling and stability of amino acid derivatives that are otherwise oily or have poor crystallinity.[1] This approach offers several advantages in the context of solid-phase peptide synthesis (SPPS), primarily centered around the improved physicochemical properties of the building blocks.
Enhanced Stability and Handling: A Quantitative Look
One of the primary benefits of utilizing DCHA salts is the enhanced stability and shelf-life of the protected amino acid. The crystalline nature of the DCHA salt provides a more stable solid form compared to the often-amorphous or oily free acid, which can be more susceptible to degradation over time.
| Property | Fmoc-Amino Acid Free Acid | Fmoc-Amino Acid DCHA Salt | Rationale |
| Physical Form | Often oily or amorphous solid | Crystalline solid | Improved handling, weighing, and dispensing accuracy. |
| Stability | Stable for at least two years when stored at room temperature.[2] | Stable with no alteration of physical properties on storage.[1] | The ionic interaction in the DCHA salt reduces the nucleophilicity of the carboxylate ion, preventing side reactions.[1] |
| Handling | Can be difficult to handle and accurately weigh if oily. | Easy to handle and weigh accurately. | Crystalline solids are generally less hygroscopic and less prone to static charge. |
Table 1: Comparison of Physical and Stability Properties.
Solubility in SPPS Solvents
The solubility of protected amino acids in solvents commonly used for SPPS, such as dimethylformamide (DMF), is a critical factor for efficient coupling reactions. While the DCHA salt itself is not directly used in the coupling step, its solubility characteristics prior to conversion to the free acid can be relevant for automated synthesis platforms.
| Compound | Solvent | Solubility |
| Fmoc-L-leucine (Free Acid) | Dimethylformamide (DMF) | ~30 mg/mL[2] |
| Fmoc-L-leucine (Free Acid) | Ethanol | ~30 mg/mL[2] |
| Fmoc-L-leucine (Free Acid) | DMSO | ~30 mg/mL[2] |
Table 2: Solubility of Fmoc-L-leucine (Free Acid) in Common Organic Solvents.
It is important to note that the DCHA salt must be converted to the free acid form before it can be activated and coupled to the growing peptide chain. This conversion is typically achieved by treatment with a stronger acid to liberate the free carboxylic acid of the Fmoc-amino acid.
Impact on Peptide Synthesis and Purity
The use of DCHA salts can indirectly contribute to higher purity of the final peptide. By starting with a stable, crystalline, and well-defined raw material, the potential for introducing impurities from degraded or difficult-to-handle starting materials is minimized. The formation of DCHA salts can also be a purification step in the manufacturing of the Fmoc-amino acid itself.
While direct comparative studies on the final peptide purity are not extensively documented in publicly available literature, the underlying principle is that higher quality starting materials lead to a more controlled and reproducible synthesis process, which generally translates to a purer final product.
Experimental Protocols
Protocol 1: Conversion of Fmoc-Amino Acid DCHA Salt to the Free Acid
This protocol outlines the necessary step to liberate the free acid from its DCHA salt before its use in solid-phase peptide synthesis.
Materials:
-
Fmoc-amino acid DCHA salt
-
Ethyl acetate (EtOAc)
-
10% aqueous solution of citric acid or potassium bisulfate (KHSO₄)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Suspend the Fmoc-amino acid DCHA salt in ethyl acetate.
-
Add the 10% aqueous citric acid or KHSO₄ solution and stir vigorously until the solid is dissolved.
-
Transfer the mixture to a separatory funnel. The dicyclohexylamine will move to the aqueous layer as its corresponding salt.
-
Separate the organic layer containing the Fmoc-amino acid free acid.
-
Wash the organic layer with deionized water multiple times to remove any remaining dicyclohexylamine salt and acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Fmoc-amino acid free acid, which is often a foam or oil.
-
The resulting free acid is then ready to be dissolved in the appropriate solvent for the coupling step in SPPS.
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Chemistry)
This protocol describes a single coupling cycle in an automated peptide synthesizer after the DCHA salt has been converted to the free acid.
Materials:
-
Fmoc-protected amino acid (free acid)
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.
-
Coupling:
-
Pre-activate the Fmoc-amino acid (free acid) by dissolving it in DMF with the coupling reagent (e.g., HBTU/HOBt) and DIPEA.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the recommended time (typically 30-60 minutes).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to remove the side-chain protecting groups and cleave the peptide from the resin.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Decision Making
The choice between using a DCHA salt or a free acid form of a protected amino acid is a key decision in the planning phase of peptide synthesis. The following diagram illustrates the logical workflow.
Caption: Decision workflow for using DCHA salt vs. free acid in SPPS.
Conclusion
The use of DCHA salts for protected amino acids offers significant advantages in terms of stability, handling, and ease of purification of the building blocks themselves. While an additional conversion step is required to generate the free acid prior to coupling, the benefits of starting with a high-quality, crystalline raw material can lead to a more robust and reproducible solid-phase peptide synthesis process. For researchers and manufacturers aiming for high-purity peptides, particularly in large-scale production, the use of DCHA-protected amino acids is a valuable strategy to consider.
References
A Comparative Guide to Alternative Protecting Groups for the Phenylalanine Side Chain
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the side chain of phenylalanine is generally considered non-reactive and, in many standard applications, is left unprotected without significant consequences. However, for the synthesis of complex peptides, those prone to aggregation, or peptides undergoing specific modifications, the aromatic ring of phenylalanine can be susceptible to undesired side reactions such as electrophilic attack (e.g., acylation) or oxidation. In such cases, the use of a side-chain protecting group for phenylalanine becomes a critical consideration for ensuring the desired peptide's purity and yield.
This guide provides a comparative overview of alternative protecting groups for the phenylalanine side chain, moving beyond the standard practice of no protection. We will delve into the properties, stability, and deprotection conditions of these alternatives, supported by available data and generalized experimental protocols.
When to Consider Side-Chain Protection for Phenylalanine
The decision to protect the phenylalanine side chain is context-dependent. Key scenarios where protection is advantageous include:
-
Synthesis of Long or Complex Peptides: To minimize cumulative side reactions that can occur over numerous coupling cycles.
-
Use of Aggressive Reagents: When employing strong acids or electrophilic reagents that could modify the electron-rich aromatic ring.
-
Prevention of Side Reactions: To block potential acylation of the aromatic ring by activated carboxyl groups or to prevent oxidation of the benzyl moiety.
-
Specific Labeling or Modification: When orthogonal protection is required to selectively modify other parts of the peptide while the phenylalanine side chain remains shielded.
Comparison of Alternative Protecting Groups
While the standard approach is to leave the phenylalanine side chain unprotected, several classes of protecting groups can be employed when necessary. The following table summarizes the key characteristics of some potential alternative protecting groups. It is important to note that direct comparative studies for these groups on phenylalanine are limited, and some of the data is extrapolated from their use on other amino acids with aromatic or other reactive side chains.
| Protecting Group | Structure | Introduction Method | Deprotection Conditions | Stability | Advantages | Disadvantages |
| None (Standard) | Benzyl | - | - | Generally stable to standard SPPS conditions | Simplicity, cost-effective, avoids extra synthetic steps | Susceptible to electrophilic attack and oxidation under harsh conditions |
| Nitrobenzyl (Nb) | Benzyl group with a nitro substituent (ortho or para) | Reaction with the corresponding nitrobenzyl bromide | Photolysis (e.g., UV light at 365 nm)[1][2]; Reduction of the nitro group followed by elimination[3][4] | Stable to acidic and basic conditions used in Fmoc- and Boc-SPPS | Orthogonal to many other protecting groups; Cleavage under mild, non-acidic/basic conditions | Photolysis can sometimes be low-yielding and may require specialized equipment; Reduction methods may affect other sensitive functional groups |
| Sulfonyl-based (e.g., Tosyl, Mtr, Pmc) | Arylsulfonyl group attached to the aromatic ring | Electrophilic aromatic substitution (sulfonylation) | Strong acid (e.g., HF, TFMSA); Reductive cleavage | Very stable to standard SPPS conditions | High stability | Harsh deprotection conditions that can damage sensitive peptides; More commonly used for Arg side chain |
Experimental Data Summary
Quantitative data directly comparing the performance of these protecting groups on the phenylalanine side chain is not extensively available in the literature. The following table provides a qualitative summary based on known characteristics and data from related applications.
| Protecting Group | Prevention of Acylation | Prevention of Oxidation | Orthogonality with Fmoc/Boc | Peptide Yield (Qualitative) | Purity (Qualitative) |
| None (Standard) | Low | Low to Moderate | High | High (in simple cases) | Variable (risk of side products) |
| Nitrobenzyl (Nb) | High | High | High | Moderate to High | High |
| Sulfonyl-based | High | High | High | Moderate | High |
Key Experimental Protocols
The following are generalized protocols for the introduction and removal of alternative protecting groups on the phenylalanine side chain. These protocols are based on standard methodologies and may require optimization for specific peptide sequences and synthesis conditions.
Protocol 1: Introduction of the p-Nitrobenzyl (pNb) Group
Materials:
-
Fmoc-Phe-OH
-
p-Nitrobenzyl bromide
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Phe-OH in DMF.
-
Add DIPEA to the solution to deprotonate the carboxylic acid.
-
Add p-nitrobenzyl bromide and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work up the reaction mixture to isolate the Fmoc-Phe(pNb)-OH product.
Protocol 2: Deprotection of the p-Nitrobenzyl (pNb) Group by Photolysis
Materials:
-
Peptide-resin with pNb-protected Phenylalanine
-
Neutral buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Suspend the peptide-resin in the neutral buffer solution in a quartz reaction vessel.
-
Irradiate the suspension with a 365 nm UV lamp with stirring.
-
Monitor the deprotection by HPLC analysis of a cleaved sample of the peptide.
-
Continue irradiation until complete removal of the pNb group is observed.
-
Wash the resin thoroughly to remove byproducts.
Protocol 3: Deprotection of the p-Nitrobenzyl (pNb) Group by Reduction
Materials:
-
Peptide-resin with pNb-protected Phenylalanine
-
Tin(II) chloride (SnCl₂)
-
N-methylpyrrolidone (NMP) or DMF
-
Scavengers (e.g., water, triisopropylsilane)
Procedure:
-
Swell the peptide-resin in NMP or DMF.
-
Prepare a solution of SnCl₂ in NMP or DMF.
-
Add the SnCl₂ solution to the resin suspension.
-
Stir the reaction mixture at room temperature for the required duration (typically 1-4 hours), monitoring the progress by HPLC.
-
Once deprotection is complete, wash the resin extensively with the solvent, followed by a scavenger solution to remove tin salts and other byproducts.
Signaling Pathways and Experimental Workflows
The decision-making process for choosing a protecting group strategy can be visualized as a logical workflow.
References
- 1. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]
Efficacy of different coupling reagents with Boc-DL-Phe(Boc)-OH.DCHA
For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yield, purity, and cost-effectiveness. This guide provides an objective comparison of the efficacy of various common coupling reagents with Nα-Boc-Nε-Boc-DL-phenylalanine (Boc-DL-Phe(Boc)-OH), a frequently utilized building block in the synthesis of peptides containing phenylalanine derivatives.
The dicyclohexylammonium (DCHA) salt of Boc-DL-Phe(Boc)-OH is typically removed prior to the coupling reaction by treatment with an acid, such as citric acid, to liberate the free carboxylic acid. The following data and protocols, therefore, pertain to the coupling of the resulting free acid.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent can significantly impact the efficiency of peptide bond formation, the degree of epimerization, and the overall purity of the final product. Below is a summary of the performance of several widely used coupling reagents in the context of coupling Boc-Phe-OH. While the data may not be specific to the doubly Boc-protected DL-phenylalanine, the reactivity of the alpha-carboxyl group is comparable, making this a relevant guide.
| Coupling Reagent/System | Typical Yield (%) | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| HATU/DIPEA | >95 | 1 - 2 hours | High coupling efficiency, low racemization. | Higher cost compared to other reagents. |
| HBTU/DIPEA | ~95 | 1 - 4 hours | Good efficiency, widely used, less expensive than HATU.[1] | Can cause guanidinylation of the N-terminus if used in excess.[1] |
| TBTU/HOBt/DIPEA | >90 | 2 - 12 hours | Effective and economical.[2][3] | Similar to HBTU, potential for side reactions. |
| DIC/HOBt | 85 - 95 | 4 - 24 hours | Cost-effective, simple workup (byproduct is soluble).[1][4] | Slower reaction rates, potential for racemization.[1][4] |
Experimental Protocols
Detailed methodologies for the coupling of Boc-DL-Phe(Boc)-OH using different reagent systems are provided below. These protocols are based on standard procedures for Boc-amino acid couplings.
General Protocol for Removal of DCHA Salt
Prior to any coupling reaction, the dicyclohexylammonium (DCHA) salt must be removed to liberate the free carboxylic acid of Boc-DL-Phe(Boc)-OH.
Materials:
-
Boc-DL-Phe(Boc)-OH.DCHA
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 10% aqueous citric acid solution three times.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the free acid of Boc-DL-Phe(Boc)-OH as a solid or oil.
Coupling Protocol using HATU/DIPEA
Materials:
-
Boc-DL-Phe(Boc)-OH (free acid)
-
Amino acid or peptide ester (amine component)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve Boc-DL-Phe(Boc)-OH (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.2 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine component (1.0 equivalent) to the reaction mixture.
-
Stir the reaction under a nitrogen or argon atmosphere for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Coupling Protocol using HBTU/DIPEA
Materials:
-
Boc-DL-Phe(Boc)-OH (free acid)
-
Amino acid or peptide ester (amine component)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve Boc-DL-Phe(Boc)-OH (1.1 equivalents) and HBTU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the amine component (1.0 equivalent) to the reaction mixture.
-
Stir the reaction under a nitrogen or argon atmosphere for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are similar to the HATU protocol.
Coupling Protocol using TBTU/HOBt/DIPEA
Materials:
-
Boc-DL-Phe(Boc)-OH (free acid)
-
Amino acid or peptide ester (amine component)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve Boc-DL-Phe(Boc)-OH (1.1 equivalents), TBTU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.[2][3]
-
Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.[2]
-
Add the amine component (1.0 equivalent) to the reaction mixture.[2]
-
Stir the reaction under a nitrogen or argon atmosphere for 2-12 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup and purification are similar to the HATU protocol.
Coupling Protocol using DIC/HOBt
Materials:
-
Boc-DL-Phe(Boc)-OH (free acid)
-
Amino acid or peptide ester (amine component)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve Boc-DL-Phe(Boc)-OH (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0 °C.
-
Add the amine component (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the diisopropylurea byproduct if DCM is used as the solvent. If DMF is used, the byproduct is soluble.
-
Dilute the reaction mixture with a suitable organic solvent and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow and Signaling Pathways
The general workflow for the coupling of Boc-DL-Phe(Boc)-OH after the removal of the DCHA salt is depicted below. This process involves the activation of the carboxylic acid followed by nucleophilic attack by the amine component to form the peptide bond.
Caption: General workflow for the coupling of Boc-DL-Phe(Boc)-OH.
References
A Comparative Guide to Orthogonal Deprotection Strategies for Dual Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and the broader field of organic chemistry, prized for its stability and straightforward removal under acidic conditions. However, the synthesis of complex peptides and molecules often necessitates the use of amino acids with two Boc protecting groups, such as on the alpha-amino and side-chain amino groups (e.g., Nα-Boc, Nε-Boc-lysine) or as a di-Boc protected primary amine. In these instances, the ability to selectively remove one Boc group while leaving the other intact—a concept known as orthogonal deprotection—is crucial for subsequent synthetic transformations.
This guide provides an objective comparison of various orthogonal deprotection strategies for dual Boc-protected amino acids, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific synthetic needs.
Comparison of Orthogonal Deprotection Strategies
The selective deprotection of one of two Boc groups hinges on subtle differences in their reactivity, which can be exploited by carefully controlling reaction conditions. The primary strategies involve the use of acidic reagents at varying concentrations and temperatures, Lewis acids, and thermal methods.
| Deprotection Strategy | Reagent/Condition | Selectivity | Typical Yield | Key Considerations |
| Mild Acidolysis | Dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Preferential cleavage of Nα-Boc over Nε-Boc. | Good to Excellent | Concentration and temperature are critical for selectivity. Prolonged reaction times can lead to loss of the second Boc group. |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Selective deprotection of one Boc group in di-Boc amines. | Good | Milder than strong Brønsted acids, offering better compatibility with other acid-sensitive functional groups. Stoichiometry of the Lewis acid is important. |
| Lewis Acid Catalysis | Tin(II) Triflate (Sn(OTf)₂) in Dichloromethane (DCM) | Efficient and selective removal of N-Boc groups. | High | A simple and efficient method for a variety of amines, including amino acid derivatives.[1] |
| Thermal Deprotection | High Temperature in a suitable solvent (e.g., TFE, MeOH) | Sequential deprotection is achievable by controlling the temperature. Aryl N-Boc is more labile than alkyl N-Boc.[2][3] | Good to Excellent | A catalyst-free and potentially "greener" method.[4] Requires careful temperature control and may not be suitable for heat-sensitive substrates.[2][4] |
Experimental Protocols
Mild Acidolysis for Selective Nα-Boc Deprotection of Nα-Boc, Nε-Boc-Lysine
This protocol is designed for the preferential removal of the Nα-Boc group from a dual-protected lysine residue.
Materials:
-
Nα-Boc, Nε-Boc-L-lysine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve Nα-Boc, Nε-Boc-L-lysine (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-chilled solution of 10-20% TFA in DCM (volume will depend on the scale of the reaction).
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude Nε-Boc-L-lysine.
-
Purify the product by column chromatography if necessary.
Lewis Acid-Catalyzed Selective Deprotection of a Di-Boc Protected Amine
This protocol describes the use of zinc bromide for the selective removal of one Boc group from a di-Boc protected amine.
Materials:
-
Di-Boc protected amine
-
Zinc Bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of the di-Boc protected amine (1 equivalent) in anhydrous DCM, add anhydrous ZnBr₂ (1.5-2 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary depending on the substrate.
-
Once the reaction is complete, quench by adding saturated NaHCO₃ solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-Boc protected amine by column chromatography.
Selective Thermal Deprotection of a Bis-Boc Protected Amine
This method utilizes heat to selectively remove the more labile Boc group, often the one attached to an aryl amine in the presence of an alkyl amine.[2][3]
Materials:
-
Bis-Boc protected diamine (e.g., one aryl and one alkyl amine)
-
High-boiling point solvent (e.g., trifluoroethanol (TFE) or methanol)
-
Heating mantle or oil bath with temperature control
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the bis-Boc protected diamine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to a specific temperature (e.g., 150 °C for TFE) and monitor the reaction by TLC or HPLC.[2] The optimal temperature will depend on the substrate and solvent.
-
Maintain the temperature until the desired level of selective deprotection is achieved.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography to isolate the mono-Boc protected amine.
-
The second, more stable Boc group can be removed by increasing the temperature in a subsequent step if desired.[2]
Visualizing Deprotection Workflows
The following diagrams illustrate the logical flow of the described orthogonal deprotection strategies.
Caption: General workflow for orthogonal deprotection of dual Boc-protected amino acids.
Caption: Decision tree for selecting an orthogonal Boc deprotection strategy.
References
- 1. A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2 | Semantic Scholar [semanticscholar.org]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
The Impact of Chirality: A Comparative Guide to DL-Racemic Mixtures in Peptide Synthesis and Activity
For researchers, scientists, and drug development professionals, the stereochemistry of a peptide is a critical determinant of its function and viability as a therapeutic agent. While the exclusive use of L-amino acids is the standard in peptide synthesis to mimic natural proteins, the presence of D-amino acids, either intentionally incorporated or as a result of racemization, can have profound effects on the synthesis process and the final biological activity of the peptide. This guide provides a comprehensive comparison of pure L-enantiomer peptides and their DL-racemic or diastereomeric counterparts, supported by experimental data and detailed protocols.
The introduction of D-amino acids into a peptide sequence can lead to diastereomers with altered secondary structures, potentially disrupting essential conformations like α-helices or β-sheets, which can diminish or eliminate biological activity. Conversely, in some instances, the incorporation of D-amino acids has been shown to enhance peptide stability against proteolytic degradation, a significant advantage for therapeutic peptides.[1][2][3]
Peptide Synthesis: A Balancing Act of Yield, Purity, and Stereochemical Integrity
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production. However, the process is not without its challenges, particularly the risk of racemization—the conversion of a pure L-amino acid into a mixture of L- and D-enantiomers. This side reaction is a significant concern as it can lead to a heterogeneous mixture of diastereomeric peptides that are difficult to separate and can exhibit unpredictable biological activities.[4][5]
Racemization can occur at various stages of SPPS, particularly during the activation of the carboxylic acid group of the amino acid to be coupled.[5] Factors such as the choice of coupling reagents, the type of amino acid (with histidine and cysteine being particularly susceptible), and the reaction conditions can all influence the extent of racemization.[5] Studies have shown that the rate of racemization can be quantified, with one study reporting it to be 0.4% or less per synthesis cycle under optimized conditions.[1] The use of additives like 1-hydroxybenzotriazole (HOBt) and its derivatives is a common strategy to suppress this unwanted side reaction.[5][6]
Comparative Data: Synthesis Yield and Purity
While the primary goal of most peptide synthesis is to minimize racemization, understanding the impact of a DL-racemic mixture on the overall synthesis outcome is crucial. The presence of diastereomers can complicate the purification process, often leading to lower yields of the desired pure enantiomer.
| Peptide Type | Typical Crude Purity (%) | Typical Final Yield (%) | Key Considerations |
| Pure L-Enantiomer | >70% (sequence dependent)[7] | 20-50% (sequence and scale dependent)[8] | Prone to aggregation for certain sequences. Susceptible to racemization during synthesis. |
| DL-Racemic Mixture | Variable, dependent on extent of racemization | Lower for the desired stereoisomer | Purification is challenging due to similar physicochemical properties of diastereomers.[4] |
Note: The yield and purity of synthesized peptides are highly dependent on the specific sequence, length, and the synthesis protocol employed.[9]
The Biological Ramifications of Stereochemistry
The chirality of a peptide is paramount to its biological function, as interactions with other chiral molecules in the body, such as enzymes and receptors, are highly stereospecific.[10]
Impact on Biological Activity: A Tale of Two Enantiomers
The substitution of an L-amino acid with its D-enantiomer can have a wide range of effects on biological activity, from complete inactivation to enhanced potency or altered function.
One comparative study on antimicrobial peptides (AMPs) found that L- and D-enantiomers of a particular peptide exhibited equivalent antimicrobial and hemolytic activities.[11] This suggests that for some peptides that act directly on the cell membrane, the specific chirality may not be critical for their mechanism of action.[11]
| Peptide | Organism/Cell Line | L-Enantiomer MIC/MHC (µg/mL) | D-Enantiomer MIC/MHC (µg/mL) |
| V681 | P. aeruginosa (Geometric Mean) | 6.3 | 6.3 |
| Human Red Blood Cells (MHC) | 7.8 | 7.8 | |
| V13K | P. aeruginosa (Geometric Mean) | 6.3 | 6.3 |
| Human Red Blood Cells (MHC) | 250.0 | 250.0 |
MIC: Minimum Inhibitory Concentration; MHC: Maximal Hemolytic Concentration. Data sourced from a study on enantiomeric antimicrobial peptides.[11]
In contrast, for peptides that interact with specific chiral receptors, such as G-protein coupled receptors (GPCRs), the stereochemistry is critical. The precise three-dimensional arrangement of amino acid side chains is necessary for optimal binding to the receptor's active site and subsequent activation of downstream signaling pathways. The introduction of a D-amino acid can disrupt this precise fit, leading to reduced or abolished receptor activation.
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted syringe reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Confirm complete coupling using a ninhydrin test.
4. Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
HPLC Analysis of Diastereomeric Peptide Purity
This protocol provides a general method for analyzing the purity of a synthesized peptide and separating diastereomers using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.
2. HPLC System and Column:
-
Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
3. Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Use a linear gradient, for example: 5% to 65% B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
4. Data Analysis:
-
Integrate the peak areas to determine the relative purity of the peptide.
-
Diastereomers, if present, will often appear as closely eluting peaks, sometimes as a shoulder on the main peak.[12][13]
Visualizing the Impact: Experimental Workflows and Signaling Pathways
To better understand the processes and concepts discussed, the following diagrams illustrate a typical experimental workflow for peptide synthesis and analysis, and a simplified representation of how peptide stereochemistry can influence G-protein coupled receptor (GPCR) signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Racemization in peptide synthesis | PPTX [slideshare.net]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. jpt.com [jpt.com]
- 11. libjournals.unca.edu [libjournals.unca.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Characterization of peptides synthesized with Boc-DL-Phe(Boc)-OH vs Boc-L-Phe(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
The chirality of amino acids is a critical determinant of peptide and protein structure and function. In solid-phase peptide synthesis (SPPS), the stereochemical purity of the protected amino acid building blocks is paramount. This guide provides a comprehensive comparison of peptides synthesized using an enantiomerically pure building block, Boc-L-Phe(Boc)-OH, versus a racemic mixture, Boc-DL-Phe(Boc)-OH. The natural opioid peptide dermorphin, which contains a D-amino acid, serves as a relevant case study for discussing the implications of incorporating non-standard amino acid configurations.
Fundamental Differences and Impact on Peptide Synthesis
The primary distinction between Boc-L-Phe(Boc)-OH and Boc-DL-Phe(Boc)-OH lies in their stereochemistry. Boc-L-Phe(Boc)-OH consists of a single enantiomer (the L-form), which is the most common configuration of amino acids in naturally occurring proteins. In contrast, Boc-DL-Phe(Boc)-OH is a 1:1 racemic mixture of the L- and D-enantiomers.
The use of a racemic mixture in peptide synthesis will invariably lead to the formation of a mixture of diastereomeric peptides. For a given peptide sequence, the incorporation of a single DL-amino acid will result in two diastereomers. These diastereomers will have identical molecular weights but different three-dimensional structures, which can profoundly affect their physicochemical properties and biological activities.
Comparative Data Summary
The following tables summarize the expected quantitative differences in the characterization of a model peptide, "Peptide-L" (synthesized with Boc-L-Phe(Boc)-OH), and the resulting diastereomeric mixture, "Peptide-DL" (synthesized with Boc-DL-Phe(Boc)-OH).
Table 1: Synthesis and Purification
| Parameter | Peptide-L (from Boc-L-Phe) | Peptide-DL (from Boc-DL-Phe) | Key Differences |
| Crude Purity (by RP-HPLC) | Typically a single major peak | Two major, often overlapping, peaks | The presence of two diastereomers in Peptide-DL complicates the initial purity assessment. |
| Purification | Standard reverse-phase HPLC | Requires chiral chromatography or extensive optimization of achiral HPLC to separate diastereomers. | Separation of diastereomers can be challenging and may result in lower overall yield of the desired pure diastereomer. |
| Overall Yield | Higher | Generally lower for a single, pure diastereomer | The need to separate two products from the Peptide-DL synthesis reduces the yield of each individual diastereomer. |
Table 2: Analytical Characterization
| Analytical Technique | Expected Results for Peptide-L | Expected Results for Peptide-DL |
| Reverse-Phase HPLC | A single, sharp peak under standard conditions. | Two distinct peaks if separation is achieved, or a broadened peak if unresolved. |
| Chiral HPLC | A single peak. | Two well-resolved peaks corresponding to the two diastereomers. |
| Mass Spectrometry (MS) | A single molecular ion peak corresponding to the calculated mass. | A single molecular ion peak, as diastereomers have the same mass. Fragmentation patterns may show subtle differences. |
| NMR Spectroscopy | A single set of well-defined resonances. | Two sets of resonances for many protons, indicating the presence of two diastereomers. |
| Circular Dichroism (CD) | A characteristic spectrum indicative of a specific secondary structure (e.g., α-helix, β-sheet).[1][2] | A more complex spectrum, which is the sum of the spectra of the two diastereomers. This can make structural interpretation difficult.[3][4] |
Table 3: Biological Activity (Hypothetical Opioid Peptide Example)
| Parameter | Peptide-L (e.g., [L-Phe]-analog) | Peptide-DL (mixture of [L-Phe] and [D-Phe] analogs) | Rationale |
| Receptor Binding Affinity (IC50) | Specific value (e.g., 10 nM) | Apparent IC50 will be an average of the two diastereomers' affinities. | One diastereomer may have significantly higher or lower affinity for the target receptor, leading to a misleading "average" activity for the mixture. |
| In vivo Efficacy (e.g., Analgesia) | Defined dose-response curve. | Potentially lower overall efficacy or a complex dose-response relationship. | The presence of a less active or inactive diastereomer can reduce the overall potency of the mixture. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Tetrapeptide: Tyr-X-Phe-Gly-NH2
This protocol outlines the synthesis of a model tetrapeptide where 'X' is either L-Phe (from Boc-L-Phe(Boc)-OH) or a mixture of L- and D-Phe (from Boc-DL-Phe(Boc)-OH) using a manual Boc-SPPS strategy.
Materials:
-
Rink Amide MBHA resin
-
Boc-L-Tyr(2-Br-Z)-OH, Boc-L-Phe-OH, Boc-Gly-OH, Boc-L-Phe(Boc)-OH, Boc-DL-Phe(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Cleavage cocktail: TFA/H2O/Triisopropylsilane (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if starting with Fmoc-resin): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (3x) and DCM (3x).
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Dissolve Boc-Gly-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash with DMF (3x) and DCM (3x).
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (2 x 15 min). Wash with DCM (3x) and DMF (3x). Neutralize with 10% DIPEA in DMF (2 x 5 min). Wash with DMF (3x) and DCM (3x).
-
Subsequent Couplings: Repeat steps 3 and 4 for Boc-L-Phe-OH and then for either Boc-L-Phe(Boc)-OH or Boc-DL-Phe(Boc)-OH, followed by Boc-L-Tyr(2-Br-Z)-OH.
-
Cleavage and Deprotection: After the final coupling and Boc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge and wash the pellet with ether. Purify the crude peptide by reverse-phase HPLC.
Chiral HPLC for Diastereomer Separation
Column: Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC V). Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile Gradient: A linear gradient from 5% to 65% B over 30 minutes. Flow Rate: 1 mL/min Detection: UV at 220 nm and 280 nm.
Opioid Receptor Binding Assay
This protocol is for determining the binding affinity of the synthesized peptides to the µ-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the human µ-opioid receptor.
-
[³H]DAMGO (a radiolabeled µ-opioid agonist).
-
Synthesized peptides (Peptide-L and Peptide-DL).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add membrane homogenates, [³H]DAMGO (at a concentration near its Kd), and varying concentrations of the competitor peptides (Peptide-L or Peptide-DL).
-
Incubate at room temperature for 1 hour.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 values by non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and characterization.
Signaling Pathway of a µ-Opioid Receptor Agonist
Caption: µ-Opioid receptor signaling cascade.
Conclusion
The choice between Boc-L-Phe(Boc)-OH and Boc-DL-Phe(Boc)-OH has profound consequences for the outcome of peptide synthesis and the subsequent biological evaluation. While the synthesis with the racemic mixture is feasible, it introduces significant complexity in purification and characterization due to the formation of diastereomers. For the development of therapeutic peptides with well-defined structure-activity relationships, the use of enantiomerically pure building blocks is essential. The case of dermorphin highlights that D-amino acids can be crucial for biological activity, but their incorporation must be deliberate and controlled, not the result of using a racemic mixture. Researchers should carefully consider the stereochemical purity of their starting materials to ensure the synthesis of a single, well-characterized peptide entity.
References
- 1. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. "Conformational analysis of small peptides by circular dichroism" by Toni Bowie [digitalcommons.subr.edu]
Cost-benefit analysis of using Boc-DL-Phe(Boc)-OH.DCHA in research
For researchers and professionals in drug development and peptide synthesis, the selection of appropriate building blocks is a critical decision that balances cost, efficiency, and the desired final product characteristics. This guide provides a comprehensive cost-benefit analysis of using the racemic N-α-tert-Butyloxycarbonyl-DL-phenylalanine (Boc-DL-Phe-OH) and its dicyclohexylammonium (DCHA) salt in research, comparing it with its chiral counterparts, Boc-L-Phe-OH and Boc-D-Phe-OH.
Cost Analysis: A Comparative Overview
The primary driver for considering Boc-DL-Phe-OH is often cost. Racemic mixtures are typically less expensive to synthesize than their enantiomerically pure counterparts, as the need for chiral resolution or asymmetric synthesis steps is eliminated. The dicyclohexylammonium (DCHA) salt form of Boc-amino acids is also common, offering improved stability and handling properties as a crystalline solid compared to the free acid, which can sometimes be an oil or a low-melting solid.
| Compound | Form | Supplier Example(s) | Price (USD) per gram* |
| Boc-DL-Phe-OH | Free Acid | CP Lab Safety | Contact for pricing |
| Boc-L-Phe-OH | Free Acid | Sigma-Aldrich | ~$8.60 (for 5g) |
| Boc-L-Phe-OH | Free Acid | Aapptec | ~$0.45 (for 100g) |
| Boc-L-Phe(4-NHZ)-OH·DCHA | DCHA Salt | Chem-Impex | ~$67.60 |
| Boc-N-Me-Phe-OH·DCHA | DCHA Salt | Alkali Scientific | Contact for pricing |
Note: Prices are subject to change and may vary significantly between suppliers and based on the quantity purchased. The prices listed are for illustrative purposes to show general cost differences.
From the available data, it is evident that the chiral L-form, especially when purchased in larger quantities, can be quite cost-effective. The DCHA salts of modified L-phenylalanine derivatives are considerably more expensive. While a direct price for Boc-DL-Phe-OH.DCHA is not listed, it can be inferred that it would be more affordable than its chiral DCHA salt counterparts. The cost-effectiveness of the racemic mixture is a significant factor, particularly for applications where stereochemistry is not a critical parameter or when exploring peptide libraries with mixed chirality.
Benefit Analysis: Applications and Performance
The "benefit" of using Boc-DL-Phe-OH lies in specific research contexts where a racemic mixture is either acceptable or desirable.
Potential Applications for Boc-DL-Phe-OH:
-
Peptide Scrambling and Library Synthesis: In the generation of diverse peptide libraries for screening purposes, the inclusion of racemic amino acids can increase the complexity and diversity of the library. This can be a cost-effective way to explore a wider range of peptide conformations and potential binding interactions.
-
Synthesis of Achiral Peptoids or other Polymers: When used as a building block for non-chiral polymers or peptoids where the stereocenter of the amino acid is not critical to the final material's properties, the less expensive racemic mixture is a logical choice.
-
As a Starting Material for Further Synthesis: In some synthetic routes, the chirality of the phenylalanine may be irrelevant to the final product, or it may be altered in a subsequent reaction step. In such cases, starting with the more economical racemic mixture is advantageous.
-
Incorporation into Peptides to Study the Impact of Stereochemistry: Researchers may intentionally incorporate a DL-mixture to study how the presence of both D- and L-isomers at a specific position affects a peptide's structure, function, or resistance to proteolysis. D-amino acids are known to increase the stability of peptides against enzymatic degradation.[1][][3]
Performance Considerations:
The primary drawback of using a racemic mixture in traditional peptide synthesis is the resulting diastereomeric mixture of the final peptide. If a specific stereochemistry is required for biological activity, separation of these diastereomers can be challenging and costly, negating the initial cost savings of the starting material.
The use of the DCHA salt form provides tangible benefits in terms of the material's physical properties. DCHA salts are generally more stable, crystalline, and easier to handle and weigh accurately than the corresponding free acids, which can be amorphous or oily. This can lead to more consistent and reproducible results in the laboratory.
Experimental Protocols
While specific protocols for the use of Boc-DL-Phe-OH are not widely published, its application in peptide synthesis would follow standard procedures for Boc-based solid-phase peptide synthesis (SPPS).
General Protocol for Boc-SPPS:
-
Resin Preparation: The synthesis begins with a suitable resin (e.g., Merrifield resin), which is swelled in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin.
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling of the Next Amino Acid: The next Boc-protected amino acid (in this case, Boc-DL-Phe-OH) is activated with a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU) and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Repeat: The deprotection, neutralization, and coupling cycle is repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide is fully assembled, it is cleaved from the resin using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
To better illustrate the key processes involved, the following diagrams outline the Boc-protection of an amino acid and a standard peptide coupling cycle using Graphviz.
Caption: Workflow for the N-α-Boc protection of an amino acid.
Caption: A typical cycle in solid-phase peptide synthesis (SPPS).
Conclusion
The cost-benefit analysis of using Boc-DL-Phe-OH in research reveals a nuanced picture. The primary advantage is economic, as racemic mixtures are generally more affordable to produce. This cost-effectiveness is most pronounced in applications where stereochemistry is not a critical factor, such as in the synthesis of certain polymers or in the generation of diverse peptide libraries for initial screening. The DCHA salt form, if available, would offer enhanced stability and handling properties.
However, for the majority of peptide synthesis applications where a specific stereoisomer is required for biological activity, the use of a racemic starting material would be counterproductive, leading to complex purification challenges that would likely outweigh the initial cost savings. Therefore, the decision to use Boc-DL-Phe-OH should be made on a case-by-case basis, with a clear understanding of the specific requirements of the research project. For applications where stereochemical purity is paramount, the use of Boc-L-Phe-OH or Boc-D-Phe-OH remains the standard and recommended practice.
References
Modified Phenylalanine in Peptides: A Comparative Guide to Enhanced Biological Activity
For researchers, scientists, and drug development professionals, the strategic modification of amino acids within a peptide sequence is a cornerstone of modern therapeutic design. Among these, the substitution of the proteinogenic L-phenylalanine with its modified counterparts has emerged as a powerful tool to enhance biological activity, improve metabolic stability, and fine-tune receptor interactions. This guide provides a comparative analysis of peptides with and without modified phenylalanine, supported by experimental data and detailed protocols.
The introduction of non-natural amino acids, particularly modified versions of phenylalanine, can dramatically alter the physicochemical properties of a peptide. These modifications can range from simple changes in stereochemistry (L- to D-phenylalanine) to the addition of various functional groups to the phenyl ring (e.g., fluoro-phenylalanine). Such alterations can profoundly impact a peptide's conformation, its affinity for its biological target, and its susceptibility to enzymatic degradation.
Enhanced Receptor Binding Affinity: The Case of GnRH Analogues
A prime example of the benefits of phenylalanine modification is seen in analogues of Gonadotropin-Releasing Hormone (GnRH). The native decapeptide plays a crucial role in regulating the reproductive system by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The modification of the native L-amino acids to D-isomers, particularly at position 6 (Glycine), has been a key strategy in developing potent GnRH agonists and antagonists.
Studies have demonstrated that the introduction of a D-phenylalanine (D-Phe) residue can significantly improve the binding affinity of GnRH analogues to their receptor. This is often attributed to the stabilization of a bioactive conformation that is more favorable for receptor interaction.
| Peptide | Modification | IC50 (nM) | Fold Improvement |
| DOTA-Ahx-(D-Lys⁶-GnRH) | Unmodified Linker | 36.1 | - |
| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | D-Phe between DOTA and Ahx | 16.3 | 2.2 |
| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | D-Phe between Ahx and D-Lys⁶ | 7.6 | 4.7 |
Table 1: Comparison of the receptor binding affinities (IC50 values) of DOTA-conjugated GnRH analogues with and without the introduction of D-phenylalanine. Data from a competitive binding assay using membranes from HEK 293 cells stably expressing the human GnRH receptor.
Increased Enzymatic Stability: Overcoming Proteolytic Degradation
A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to increase resistance to enzymatic cleavage. This is because proteases are stereospecific and generally recognize only L-amino acid residues.
In the context of GnRH analogues, replacing the glycine at position 6 with a D-amino acid, such as D-phenylalanine, has been shown to significantly increase the peptide's half-life. For instance, the substitution of Gly⁶ with D-Phe in GnRH resulted in a 2.5-fold increase in its biological half-life in rats.[1] This enhanced stability is a critical factor in the development of long-acting therapeutic peptides.
| Peptide | Modification | Half-life (t½) in rat | Fold Increase |
| Native GnRH | - | ~2-4 minutes | - |
| [D-Phe⁶]-GnRH | Gly⁶ → D-Phe⁶ | ~5-10 minutes | 2.5 |
Table 2: Comparison of the enzymatic stability of native GnRH and a D-phenylalanine modified analogue. The half-life was determined in rats following intravenous administration.
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor
This protocol describes a competitive binding assay to determine the binding affinity (IC50) of a test peptide to the GnRH receptor.
Materials:
-
Membrane preparations from cells expressing the GnRH receptor (e.g., HEK 293-hGnRHR cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]-triptorelin)
-
Unlabeled test peptides (modified and unmodified)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test peptides.
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add the serially diluted unlabeled test peptides to the wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a one-site competition model to determine the IC50 value.
Peptide Stability Assay in Serum
This protocol outlines a method to assess the stability of a peptide in the presence of serum proteases.
Materials:
-
Test peptides (modified and unmodified)
-
Human serum
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Incubate the test peptide at a known concentration with human serum (e.g., 1:1 v/v) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Stop the enzymatic reaction by adding an equal volume of cold TCA solution to precipitate the serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant, containing the remaining intact peptide and any degradation products, by reverse-phase HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide over time and determine the half-life (t½) by fitting the data to a one-phase decay model.
Signaling Pathway and Experimental Workflow
The binding of GnRH or its analogues to the GnRH receptor initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
Caption: GnRH Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
References
Safety Operating Guide
Proper Disposal of Boc-DL-Phe(Boc)-OH.DCHA: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Boc-DL-Phe(Boc)-OH.DCHA is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in established safety protocols for similar chemical structures.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of a spill:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected waste must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Place all waste material, including any contaminated items (e.g., weighing paper, gloves, absorbent pads), into a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and be in good condition with a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the primary hazards associated with the waste (e.g., "Irritant," "Combustible").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong oxidizing agents and acids.
-
-
Licensed Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.[1] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Summary of Key Information
| Property | Information | Citation |
| Physical State | Solid | |
| Primary Hazards | Potential for skin and eye irritation. The dicyclohexylamine component is combustible and corrosive. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [1] |
| Spill Procedure | Absorb with inert material, collect in a sealed container for hazardous waste disposal. | [2] |
| Disposal Method | Treat as hazardous chemical waste. Dispose of through a licensed disposal company. | [1][3] |
| Environmental Precautions | Do not allow to enter drains or waterways. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Boc-DL-Phe(Boc)-OH.DCHA
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of Boc-DL-Phe(Boc)-OH.DCHA, a protected amino acid derivative commonly utilized in peptide synthesis. The following procedural guidance is designed to ensure user safety and proper management of the chemical lifecycle, from receipt to disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
The hazard profile of this compound is significantly influenced by the presence of dicyclohexylamine (DCHA) as a counter-ion. DCHA is a corrosive and toxic substance that can cause severe skin and eye irritation or burns.[1][2] Inhalation of DCHA can irritate the respiratory tract, and high exposure may lead to more severe health effects.[1] While the Boc-protected phenylalanine component is generally less hazardous, the overall compound should be handled with the precautions required for a corrosive and potentially toxic substance.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Specification | Standard |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | ANSI Z.87.1 / EN 166 |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves prior to use and change them immediately if contaminated. | EN 374 |
| Body Protection | A flame-resistant lab coat, fully buttoned. | --- |
| Respiratory Protection | If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) is recommended.[1][3] | NIOSH / EN 143 / EN 149 |
| Footwear | Closed-toe, closed-heel shoes covering the entire foot. | --- |
Experimental Workflow and Handling Procedures
The following diagram and step-by-step protocol outline the safe handling workflow for this compound.
Experimental Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Before handling the compound, ensure all necessary PPE is donned correctly as detailed in the table above.
-
-
Handling:
-
When weighing the solid, avoid generating dust. Use a spatula and handle the container with care.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Conduct the reaction in appropriate glassware and monitor it for any unexpected changes.
-
-
Cleanup:
-
After the procedure, decontaminate all work surfaces with a suitable solvent and cleaning agent.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
-
Disposal Plan
Chemical waste containing this compound must be disposed of as hazardous waste.[1]
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound in a designated, labeled hazardous waste container. Do not pour any of this material down the drain.[1]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Always follow your institution's and local regulations for hazardous waste disposal. If you have any doubts, consult your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
